N-(But-3-enyl)-2,2,2-trifluoroacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-but-3-enyl-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c1-2-3-4-10-5(11)6(7,8)9/h2H,1,3-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYQNVPALLKQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Rationale: The Superiority of the Trifluoroacetyl Group
Comprehensive Characterization and Synthetic Utility of N-(But-3-enyl)-2,2,2-trifluoroacetamide
As a Senior Application Scientist, selecting the appropriate protecting group for primary amines is a critical decision that dictates the success of downstream synthetic workflows. In the realm of complex alkaloid synthesis, medicinal chemistry, and materials science, This compound (CAS: 166252-95-5) emerges as a highly specialized and versatile building block [1].
This technical guide bypasses generic overviews to provide an in-depth, field-proven analysis of this compound. We will explore the causality behind its structural advantages, detail self-validating experimental protocols for its synthesis and characterization, and map its mechanistic pathways in advanced organic synthesis.
When functionalizing but-3-en-1-amine (homoallylamine), chemists frequently default to standard carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). However, the trifluoroacetyl (TFA) group offers distinct, chemically orthogonal advantages that are indispensable in specific catalytic environments [2].
-
Electronic Deactivation: The strongly electron-withdrawing nature of the trifluoromethyl (
) group effectively delocalizes the nitrogen lone pair. This extreme deactivation prevents the nitrogen atom from coordinating with and poisoning sensitive transition-metal catalysts (e.g., Ruthenium in olefin metathesis or Palladium in cross-coupling reactions). -
Orthogonal Deprotection: Unlike Boc (which requires strong acids like TFA or HCl) or Cbz (which requires hydrogenolysis), the trifluoroacetamide moiety is cleaved under exceptionally mild basic conditions (e.g.,
in methanol) [4]. This allows for the preservation of acid-sensitive or reduction-sensitive functional groups elsewhere in the molecule. -
Volatility of Byproducts: The byproducts of TFA deprotection (typically methyl trifluoroacetate) are highly volatile, simplifying purification and preventing the contamination of pharmaceutical intermediates [5].
Mechanistic Pathways and Synthetic Utility
This compound serves as a linchpin for generating complex nitrogen heterocycles. The terminal alkene provides a handle for functionalization, while the protected amine remains inert until selectively unmasked.
Below is a logical workflow demonstrating the compound's central role in advanced synthetic methodologies, including hydroamination and cross-metathesis [3].
Fig 1: Synthetic utility and downstream functionalization of this compound.
Physicochemical and Spectroscopic Profiling
Accurate characterization is the bedrock of reproducible science. The following tables summarize the quantitative data required to validate the identity and purity of this compound.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Analytical Significance |
| Molecular Formula | Confirms elemental composition. | |
| Molecular Weight | 167.13 g/mol | Target mass for LC-MS/GC-MS workflows. |
| Physical State | Colorless to pale yellow oil | Indicates standard handling procedures (liquid transfer). |
| Boiling Point | ~65-70 °C at 10 mmHg | Allows for purification via vacuum distillation. |
| LogP (Predicted) | 1.2 - 1.5 | Indicates moderate lipophilicity; highly soluble in DCM, EtOAc. |
Table 2: Diagnostic NMR Characterization Data (
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling | Assignment |
| 6.50 | br s, 1H | ||
| 5.75 | ddt, | ||
| 5.10 | m, 2H | ||
| 3.40 | q, | ||
| 2.35 | q, | ||
| 157.2 | q, | ||
| 115.8 | q, | ||
| -76.2 | s, 3F |
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology: every reagent choice and analytical check serves a distinct chemical purpose to prevent false positives.
Protocol A: Synthesis of this compound
Objective: Achieve quantitative protection of but-3-en-1-amine while avoiding the exothermic degradation associated with trifluoroacetic anhydride (TFAA).
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve but-3-en-1-amine (1.0 equiv, 10 mmol) in anhydrous methanol (25 mL).
-
Causality: Methanol acts as a mild, protic solvent that stabilizes the transition state of the aminolysis reaction.
-
-
Reagent Addition: Add triethylamine (1.2 equiv, 12 mmol) to the solution. Dropwise, add ethyl trifluoroacetate (1.5 equiv, 15 mmol) over 10 minutes at 0 °C.
-
Causality: Ethyl trifluoroacetate is chosen over TFAA because it is less reactive, preventing runaway exothermic reactions and unwanted side-product formation [5].
acts as an acid scavenger, though it is strictly optional when using the ester; it ensures the amine remains fully unprotonated and nucleophilic.
-
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 4 hours. Monitor progress via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system.
-
Validation Check: Stain the TLC plate with Ninhydrin and heat. The starting material will appear as a bright purple spot (
). The successful formation of the product is confirmed when the purple spot disappears, and a new UV-active/Iodine-active spot appears at . (Trifluoroacetamides do not stain with Ninhydrin).
-
-
Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in dichloromethane (50 mL) and wash sequentially with 1M HCl (20 mL) to remove unreacted amine, saturated
(20 mL), and brine (20 mL). -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to yield the product as a pale yellow oil. Purity is typically >95% without column chromatography.
Protocol B: Orthogonal Deprotection Workflow
Objective: Cleave the trifluoroacetyl group without utilizing strong acids or transition metal catalysts.
-
Reaction Setup: Dissolve the protected intermediate (1.0 equiv, 5 mmol) in a 5:1 mixture of Methanol:Water (20 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (
, 3.0 equiv, 15 mmol). Stir vigorously at room temperature for 12 hours.-
Causality: The hydroxide/methoxide ions generated in situ attack the highly electrophilic trifluoroacetyl carbonyl. The
group stabilizes the tetrahedral intermediate, facilitating rapid cleavage compared to standard amides.
-
-
Validation & Isolation: Monitor by GC-MS or LC-MS until the mass corresponding to the protected starting material is completely consumed. Extract the aqueous mixture with diethyl ether (
mL), dry over , and carefully concentrate (note: free but-3-en-1-amine is volatile).
Conclusion
This compound is not merely a protected amine; it is a strategically deactivated building block designed to survive harsh catalytic environments. By understanding the electronic causality of the trifluoroacetyl group and utilizing mild, ester-based synthetic protocols, researchers can seamlessly integrate this compound into complex multi-step syntheses, ensuring high yields and orthogonal deprotection pathways.
References
-
National Center for Biotechnology Information. "Trifluoroacetamide | C2H2F3NO | CID 67717". PubChem. URL: [Link]
-
Organic Chemistry Portal. "Homoallylic amine synthesis by amination (allylation)". URL: [Link]
-
PubMed. "Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs". URL: [Link]
- Google Patents. "New trifluoroacetylation method for amines" (KR101072679B1).
An In-depth Technical Guide to the ¹H NMR Spectrum of N-(But-3-enyl)-2,2,2-trifluoroacetamide
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(But-3-enyl)-2,2,2-trifluoroacetamide. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment to explore the underlying principles governing the chemical shifts, coupling constants, and signal morphology. We will dissect the influence of the molecule's key functional groups—the terminal alkene, the secondary amide, and the powerfully electron-withdrawing trifluoroacetyl moiety—on the resulting spectrum. This guide details a robust experimental protocol for acquiring a high-fidelity spectrum and offers a systematic approach to its interpretation, grounded in established NMR theory. Advanced techniques for structural confirmation are also discussed, providing a holistic framework for the characterization of this and structurally related molecules.
Foundational Principles: A Theoretical Dissection of the Molecule
Before interpreting an experimental spectrum, a thorough theoretical analysis is essential. This predictive approach allows us to form hypotheses about the expected spectral features, which can then be confirmed or refined with empirical data. The structure of this compound presents several distinct proton environments, each influenced by a unique combination of electronic and spatial effects.
Figure 1: Structure and Proton Labeling
The Decisive Influence of the Trifluoroacetamide Moiety
The trifluoroacetamide group is the dominant electronic feature of the molecule. Its impact on the ¹H NMR spectrum is multifaceted:
-
Inductive Effect: The trifluoroacetyl group (CF₃CO-) is intensely electron-withdrawing. This effect is relayed through the amide bond, significantly deshielding adjacent protons. Consequently, the amide proton (Hɴ) and the methylene protons directly attached to the nitrogen (Hₐ) are expected to resonate at a considerably lower field (higher ppm) than they would in a simple alkyl amine.[1][2]
-
Amide Bond Character: The C-N bond in an amide exhibits partial double-bond character due to resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen.[3][4] This restricted rotation can, in some cases, lead to the observation of E/Z conformers. While this is more common in tertiary amides, it is a potential source of signal complexity that should be considered.
-
Nitrogen Quadrupole Effects: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of I=1, classifying it as a quadrupolar nucleus.[5] Nuclei with a quadrupole moment can relax quickly, and this rapid relaxation can broaden the NMR signals of protons directly attached or in close proximity (Hɴ and Hₐ).[6] This often results in the Hɴ signal appearing as a broad singlet and can reduce the resolution of the Hₐ multiplet.[7]
Interpreting the But-3-enyl Chain
The butenyl fragment provides the core hydrocarbon signals, with distinct regions for the vinylic, allylic, and N-alkyl protons.
-
Vinylic Protons (H꜀, Hₑ): Protons directly attached to the C=C double bond (vinylic protons) reside in a characteristic downfield region of the spectrum, typically 4.5-7.0 ppm.[8] This is due to the magnetic anisotropy of the π-system, which deshields these protons.[9][10] They form a complex spin system:
-
The internal methine proton (H꜀) will be split by the two terminal protons (Hₑ) and the two allylic protons (Hₑ).
-
The terminal methylene protons (Hₑ) are diastereotopic. They will split each other (geminal coupling), and each will be split differently by the methine proton (H꜀), corresponding to cis and trans coupling constants.[11] Typical coupling values are J_trans_ ≈ 12-18 Hz, J_cis_ ≈ 6-15 Hz, and J_geminal_ ≈ 0-3 Hz.[12]
-
-
Allylic Protons (Hₑ): These methylene protons are adjacent to the double bond and typically resonate between 1.8 and 2.5 ppm.[8] They will be coupled to both the adjacent N-methylene protons (Hₐ) and the vinylic methine proton (H꜀).
Predicted ¹H NMR Spectral Data
Synthesizing these principles allows for a robust prediction of the ¹H NMR spectrum. This predictive table serves as a guide for the initial assignment of the experimental data.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To | Key Influences |
| Hɴ | 6.5 - 8.5 | broad singlet (br s) | Hₐ | Amide bond, ¹⁴N quadrupole, solvent dependent.[13] |
| H꜀ | 5.6 - 5.9 | multiplet (m) or ddt | Hₑ, Hₑ | Vinylic environment, complex coupling. |
| Hₑ (trans to H꜀) | 5.1 - 5.3 | multiplet (m) or ddt | H꜀, Hₑ (gem) | Vinylic, diastereotopic, trans coupling. |
| Hₑ (cis to H꜀) | 5.0 - 5.2 | multiplet (m) or ddt | H꜀, Hₑ (gem) | Vinylic, diastereotopic, cis coupling. |
| Hₐ | 3.3 - 3.8 | multiplet (m) or q | Hɴ, Hₑ | Deshielded by amide N, possible ¹⁴N broadening. |
| Hₑ | 2.2 - 2.5 | multiplet (m) or q | Hₐ, H꜀ | Allylic position. |
A Self-Validating Protocol for Spectrum Acquisition
The quality of an NMR spectrum is fundamentally dependent on the rigor of the experimental procedure. The following protocol is designed to yield a high-fidelity, interpretable spectrum, with each step justified by its contribution to data quality.
Causality in Experimental Design
-
Solvent Selection: Chloroform-d (CDCl₃) is the standard choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. It is crucial to use a high-purity solvent to avoid interfering signals.[14] The residual CHCl₃ peak at ~7.26 ppm serves as a convenient secondary chemical shift reference.[15]
-
Concentration: A concentration of 10-20 mg of the sample in 0.6-0.7 mL of solvent is optimal.[8] This ensures a good signal-to-noise ratio without promoting significant intermolecular interactions or viscosity issues that could degrade spectral resolution.
-
Internal Standard: Tetramethylsilane (TMS) is added as the primary internal reference (0 ppm). Its single, sharp resonance is inert and does not overlap with most signals of interest.[2]
Experimental Workflow Diagram
Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Acquisition Protocol
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the clear solution into a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to maximize homogeneity, aiming for a narrow and symmetrical TMS peak shape.
-
-
Data Acquisition:
-
Set the number of scans to 16 to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 2 seconds to allow for adequate T1 relaxation between pulses.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to generate the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all resolved signals to determine the relative proton ratios.
-
In-Depth Spectral Interpretation: From Raw Data to Structural Confirmation
This section provides a systematic walkthrough of a typical ¹H NMR spectrum for this compound, assigning each signal based on the theoretical principles outlined above.
Peak-by-Peak Assignment and Analysis
-
δ ~7.0 ppm (Broad Singlet, 1H, Hɴ): This broad signal, integrating to one proton, is characteristic of the amide N-H.[7][16] Its broadness is a direct consequence of quadrupolar relaxation by the adjacent ¹⁴N nucleus and potentially slow chemical exchange with trace amounts of acid or water.[17] Its downfield position reflects the strong deshielding from the trifluoroacetyl group.
-
δ ~5.75 ppm (Multiplet, 1H, H꜀): This complex multiplet, integrating to one proton, is the internal vinylic methine proton. Its splitting pattern arises from coupling to the allylic protons (Hₑ) and the two diastereotopic terminal vinylic protons (Hₑ). A detailed analysis would likely reveal a doublet of doublets of triplets (ddt) or a similar higher-order pattern.
-
δ ~5.1-5.3 ppm (Two Multiplets, 2H total, Hₑ): This region contains the signals for the two terminal vinylic protons. Because they are diastereotopic, they have slightly different chemical shifts and appear as two separate multiplets. Each multiplet is the result of geminal coupling to each other, plus distinct cis and trans couplings to H꜀. This results in two complex patterns, often appearing as a doublet of doublets or a doublet of triplets.[11]
-
δ ~3.5 ppm (Multiplet, 2H, Hₐ): Integrating to two protons, this multiplet corresponds to the methylene group adjacent to the amide nitrogen. It is significantly downfield due to the strong inductive effect of the trifluoroacetamide group.[1] The multiplicity arises from coupling to the amide proton (Hɴ) and the allylic methylene protons (Hₑ). The resolution may be somewhat degraded due to broadening from the ¹⁴N quadrupole.
-
δ ~2.3 ppm (Multiplet, 2H, Hₑ): This two-proton multiplet is assigned to the allylic methylene group. Its chemical shift is typical for protons in an allylic position.[18] The signal's multiplicity is due to coupling with both the adjacent N-methylene protons (Hₐ) and the vinylic methine proton (H꜀).
Spin System Visualization
The coupling relationships within the butenyl chain can be visualized as a connected spin system, which is invaluable for confirming assignments using 2D NMR techniques like COSY.
Caption: Key ³J (three-bond) coupling network in the molecule.
Advanced Methodologies for Unambiguous Characterization
While 1D ¹H NMR is powerful, complex molecules benefit from advanced techniques for complete and unambiguous structural verification.
-
2D COSY (Correlation Spectroscopy): This experiment is essential for confirming the spin system outlined above. A COSY spectrum would show cross-peaks connecting Hɴ to Hₐ, Hₐ to Hₑ, Hₑ to H꜀, and H꜀ to Hₑ, providing definitive proof of their connectivity.
-
¹⁴N Decoupling: In specialized applications, decoupling the ¹⁴N nucleus while observing the proton spectrum can significantly sharpen the signals for Hɴ and Hₐ.[6] This removes the quadrupolar broadening and can reveal finer splitting details, confirming coupling constants.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide insight into dynamic processes. For this molecule, VT-NMR could be used to study the rotational barrier of the amide C-N bond. While not expected to show distinct rotamers at room temperature for this secondary amide, significant cooling might resolve them, or heating could further average exchange phenomena.[19]
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, reflecting the interplay of various electronic and spatial effects. A successful analysis hinges on understanding the powerful deshielding influence of the trifluoroacetamide group, the characteristic signatures of the terminal alkene, and the potential complications arising from the quadrupolar ¹⁴N nucleus. By employing a systematic approach that combines theoretical prediction with a robust experimental protocol and, when necessary, advanced 2D NMR techniques, researchers can confidently verify the structure and purity of this valuable synthetic building block.
References
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González, G., & Chavez, I. (1981). Solvent Effects on the Amidic Bond. A ¹H Nuclear Magnetic Resonance Study of Acetamide and N-Methylacetamide. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77(0), 2377–2383. [Link]
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González, G., & Chavez, I. (1981). Solvent Effects on the Amidic Bond. Repositorio Académico - Universidad de Chile. [Link]
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Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 353-361. [Link]
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Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]
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Hatton, R. E., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-152. [Link]
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Wang, R., et al. (2021). ¹H NMR Spectrum of Amide Compounds. University Chemistry, 36(5), 2008063. [Link]
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Kim, D., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space ¹H–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 88(11), 7246–7254. [Link]
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Pople, J. A. (1958). The effect of quadrupole relaxation on nuclear magnetic resonance multiplets. Molecular Physics, 1(2), 168-174. [Link]
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Abraham, R. J., et al. (2007). ¹H chemical shifts in NMR, part 17: Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Magnetic Resonance in Chemistry, 45(7), 545-554. [Link]
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Cheng, C. P., & Brown, T. L. (1979). Nitrogen and Oxygen Nuclear Quadrupole and Nuclear Magnetic Resonance Spectroscopic Study of N-O Bonding in Pyridine N-Oxides. The Journal of Physical Chemistry, 83(11), 1385-1391. [Link]
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Nanalysis Corp. (2025). Water signal displacement in ¹H NMR spectroscopy using trifluoroacetic acid. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Kim, D., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space¹H–¹⁹F Spin–Spin Couplings. ACS Publications. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Magnier, E., & Bégué, J.-P. (2007). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 128(11), 1332-1341. [Link]
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Mass Spectrometry Analysis of N-(But-3-enyl)-2,2,2-trifluoroacetamide: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the mass spectrometric analysis of N-(But-3-enyl)-2,2,2-trifluoroacetamide, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth insights into method development, data interpretation, and experimental protocols.
Introduction: The Significance of this compound Analysis
This compound (C₆H₈F₃NO, MW: 167.13 g/mol , CAS: 166252-95-5) is a fluorinated amide containing a reactive butenyl group.[1] The trifluoroacetyl group imparts unique chemical properties, influencing its volatility and thermal stability, making it amenable to gas chromatography.[2] The butenyl moiety, on the other hand, offers a site for further chemical modification, making it a valuable building block in organic synthesis. Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and for monitoring its reactions. Mass spectrometry, coupled with chromatographic separation, stands as the cornerstone technique for these analytical challenges.
This guide will delve into the nuances of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of this compound. We will explore the underlying principles of ionization and fragmentation, providing a predictive framework for the interpretation of its mass spectra.
Foundational Principles: Ionization and Fragmentation Behavior
The mass spectrometric analysis of this compound hinges on the generation of gas-phase ions and their subsequent fragmentation. The choice of ionization technique significantly influences the resulting mass spectrum.
Electron Ionization (EI) for GC-MS
Electron Ionization (EI) is a high-energy ionization technique that typically leads to extensive fragmentation, providing a detailed structural fingerprint of the molecule.[3] For this compound, the molecular ion ([M]⁺˙ at m/z 167) may be observed, but its abundance is expected to be low due to the molecule's susceptibility to fragmentation.
The primary fragmentation pathways are predicted to be driven by the presence of the amide linkage, the trifluoroacetyl group, and the butenyl chain.
-
α-Cleavage at the Amide Nitrogen: This is a common fragmentation pathway for amides and their derivatives.[2][4] It involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable resonance-stabilized cation. For this compound, this would result in the formation of an imine cation.
-
Cleavage of the N-CO Bond: The amide bond itself is susceptible to cleavage, which can lead to the formation of ions corresponding to the butenylamine moiety and the trifluoroacetyl group.[2][5]
-
Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible, particularly involving the butenyl chain and the carbonyl oxygen.[2]
-
Loss of the Trifluoromethyl Group: The strong electron-withdrawing nature of the fluorine atoms makes the CF₃ group a potential leaving group.
The interplay of these fragmentation pathways will generate a characteristic mass spectrum. A proposed fragmentation scheme under EI is presented below.
Sources
- 1. This compound | 166252-95-5 [sigmaaldrich.com]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Physicochemical Profiling and Synthetic Utility of N-(But-3-enyl)-2,2,2-trifluoroacetamide: A Technical Guide
Executive Summary
In the landscape of modern organic synthesis and drug development, the strategic protection of functional groups is paramount to achieving high-yield, chemoselective transformations. N-(But-3-enyl)-2,2,2-trifluoroacetamide (CAS: 166252-95-5) represents a highly versatile building block, combining a terminal homoallylic alkene with a trifluoroacetyl (TFA)-protected primary amine. This bifunctional nature makes it an ideal intermediate for complex molecule synthesis, allowing chemists to perform selective downstream transformations on the alkene (such as cross-metathesis, epoxidation, or hydroboration) while the amine remains masked and unreactive.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic utility, and validated experimental workflows for utilizing this compound in advanced synthetic applications.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of this compound is critical for its handling, storage, and application in synthetic workflows. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly alters the electron density of the amide nitrogen, rendering it non-nucleophilic and highly stable under various conditions.
Table 1: Physicochemical and Safety Properties of this compound
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 166252-95-5 |
| Molecular Formula | C₆H₈F₃NO |
| Molecular Weight | 167.13 g/mol |
| InChI Key | QGYQNVPALLKQJI-UHFFFAOYSA-N |
| Typical Purity | ≥ 95.00% |
| Storage Conditions | Ambient Storage |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
(Data sourced from commercial chemical profiles[1])
Mechanistic Utility: The Trifluoroacetyl (TFA) Protecting Group
As an application scientist, selecting the correct protecting group requires balancing stability during intermediate reactions with the mildness of the eventual cleavage conditions. The TFA group is particularly advantageous for homoallylic amines for several mechanistic reasons:
-
Electronic Deactivation: The -CF₃ group exerts a powerful inductive electron-withdrawing effect, delocalizing the nitrogen lone pair into the carbonyl group more effectively than a standard acetyl group. This renders the nitrogen highly non-nucleophilic, preventing unwanted participation in electrophilic additions or oxidations directed at the terminal alkene[2].
-
Orthogonal Stability: The TFA-protected amine is highly stable to strongly acidic conditions (e.g., concentrated HCl, neat trifluoroacetic acid), which would typically cleave acid-labile groups like tert-butyloxycarbonyl (Boc)[2].
-
Chemoselective Cleavage: The highly electrophilic carbonyl carbon of the trifluoroacetamide is uniquely susceptible to mild nucleophilic attack. It can be cleaved using mild bases (e.g., K₂CO₃ in methanol/water) that leave other base-stable protecting groups intact[3].
Experimental Workflows: A Self-Validating System
The following protocols detail the synthesis and deprotection of this compound. Every step is designed with built-in causality to ensure a self-validating, high-yield process.
Protocol A: Chemoselective N-Trifluoroacetylation of But-3-en-1-amine
Objective: Mask the primary amine while preserving the terminal alkene. Causality: Ethyl trifluoroacetate is selected over trifluoroacetic anhydride (TFAA). Fluorinated esters are highly electrophilic, allowing them to acylate amines at room temperature without the need for a catalyst. Crucially, this avoids the generation of strongly acidic byproducts (like trifluoroacetic acid) that could protonate the amine or induce unwanted side reactions[4].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of but-3-en-1-amine in anhydrous toluene or dichloromethane (DCM) to a concentration of 0.5 M.
-
Reagent Addition: Slowly add 1.1 equivalents of ethyl trifluoroacetate to the stirred solution at room temperature. No external base (like triethylamine) is required due to the high reactivity of the fluorinated ester[4].
-
Reaction Monitoring: Stir the mixture overnight (approx. 12-16 hours). Monitor the consumption of the primary amine via Thin Layer Chromatography (TLC) using a ninhydrin stain (the primary amine will stain positively, while the product will not, providing a self-validating visual cue).
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. The byproduct (ethanol) and solvent are volatile and easily removed, often yielding the this compound in >90% purity without the need for column chromatography.
Protocol B: Mild Base-Catalyzed Deprotection
Objective: Regenerate the free but-3-en-1-amine after downstream functionalization of the alkene. Causality: Mild base hydrolysis (K₂CO₃ in aqueous methanol) is utilized. The hydroxide/methoxide ions selectively attack the highly electrophilic TFA carbonyl. This method is specifically chosen over reductive cleavage (e.g., NaBH₄) or harsh basic conditions to prevent any potential isomerization or reduction of the alkene moiety[2][3].
Step-by-Step Methodology:
-
Solvation: Dissolve the N-trifluoroacetylated compound in a 4:1 mixture of methanol and water (0.2 M concentration).
-
Base Addition: Add 2.0 to 3.0 equivalents of potassium carbonate (K₂CO₃).
-
Hydrolysis: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the appearance of the free amine via LC-MS or TLC[2].
-
Neutralization & Extraction: Carefully neutralize the mixture to pH ~7 using 1 M HCl to prevent the loss of the volatile free amine. Evaporate the methanol under reduced pressure, then extract the aqueous layer with ethyl acetate or DCM.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine[2].
Visualizations of Logical Relationships and Workflows
Synthesis and deprotection workflow for this compound.
Orthogonal protection logic demonstrating the complementary stability of TFA and Boc groups.
References
-
[1] this compound - Sigma-Aldrich. Sigma-Aldrich.
-
[3] A Head-to-Head Comparison of Amine Protecting Groups: Trifluoroacetamide vs. Boc and Fmoc. Benchchem.
-
[4] Measurement | LYON - iGEM 2025. iGEM.
-
[2] Trifluoroacetylation: An In-depth Technical Guide to a Versatile Protecting Group Strategy. Benchchem.
Sources
N-(But-3-enyl)-2,2,2-trifluoroacetamide (CAS 166252-95-5): A Technical Guide to Homoallylic Amine Activation and Pyrrolidine Synthesis
Executive Summary
In the realm of advanced organic synthesis and drug development, the construction of nitrogen-containing heterocycles—particularly pyrrolidines—remains a cornerstone of medicinal chemistry. N-(But-3-enyl)-2,2,2-trifluoroacetamide (CAS: 166252-95-5) is a highly specialized, fluorinated building block designed specifically to facilitate these cyclizations.
By masking a simple homoallylamine with a strongly electron-withdrawing trifluoroacetyl (TFA) group, chemists can precisely tune the electronic properties of the nitrogen atom. This guide provides an in-depth mechanistic analysis and field-proven protocols for utilizing this compound in complex synthetic workflows, ensuring high-yield, stereocontrolled access to functionalized pyrrolidine scaffolds.
Physicochemical Profiling
Understanding the baseline properties of the substrate is critical for predicting its behavior in multi-step continuous flow or batch reactions [1, 2].
| Property | Value / Description |
| CAS Number | 166252-95-5 |
| IUPAC Name | N-(but-3-en-1-yl)-2,2,2-trifluoroacetamide |
| Molecular Formula | C₆H₈F₃NO |
| Molecular Weight | 167.13 g/mol |
| InChI Key | QGYQNVPALLKQJI-UHFFFAOYSA-N |
| Physical State | Liquid (at standard temperature and pressure) |
| Solubility | Soluble in DCM, EtOAc, THF, and Acetonitrile |
The Mechanistic Imperative: Why the Trifluoroacetyl Group?
As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from poor protecting group selection. When performing intramolecular cyclizations (such as aza-Prins, haloamination, or transition-metal-catalyzed carboaminations) on homoallylamines, the choice of the N-protecting group dictates the success of the reaction[3].
The trifluoroacetyl group offers three distinct mechanistic advantages:
-
Electrophilic Activation via pKa Modulation: Free aliphatic amines have a high pKa (>35 for the N-H bond), making them poor nucleophiles for intramolecular addition unless harshly deprotonated. The strongly electron-withdrawing -CF₃ moiety pulls electron density away from the nitrogen, lowering the N-H pKa to approximately 8.5. This allows for facile deprotonation by mild bases (e.g., K₂CO₃), generating a highly reactive nitrogen nucleophile.
-
Prevention of Catalyst Poisoning: In palladium- or copper-catalyzed cyclizations, free amines readily coordinate to the transition metal, forming stable, unreactive complexes that poison the catalyst. The TFA group reduces the Lewis basicity of the nitrogen, preventing this unwanted coordination.
-
Orthogonal Deprotection: Unlike robust tosyl (Ts) groups that require dissolving metal reductions, or Boc groups that require strong acids (which can degrade sensitive functional groups on the newly formed pyrrolidine), the TFA group is easily cleaved under mild basic conditions (e.g., K₂CO₃ in MeOH) [4].
Quantitative Comparison of N-Protecting Groups in Cyclization
| Protecting Group | N-H pKa (Approx.) | Deprotection Conditions | Cyclization Efficiency | Mechanistic Drawbacks |
| TFA (Trifluoroacetyl) | ~8.5 | Mild Base (K₂CO₃/MeOH) | High | None for standard ionic/radical pathways. |
| Ts (Tosyl) | ~10.0 | Harsh Reductive (Na/NH₃) | High | Deprotection often destroys sensitive alkenes/alkynes. |
| Boc (tert-Butoxycarbonyl) | ~12.5 | Strong Acid (TFA/DCM) | Moderate | Acidic cleavage can induce unwanted rearrangements. |
| Ac (Acetyl) | ~15.0 | Strong Acid/Base Reflux | Low | Insufficient N-H acidity limits base-mediated cyclization. |
Reaction Pathway Visualization
The following diagram illustrates the logical progression from the unprotected homoallylamine to the final pyrrolidine scaffold, highlighting the activation role of the TFA group.
Reaction pathway: Synthesis and 5-exo-trig cyclization of this compound.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to aid in troubleshooting.
Protocol A: Synthesis of this compound
Objective: To protect 3-buten-1-amine with a TFA group while preventing alkene degradation.
Materials:
-
3-Buten-1-amine (1.0 equiv, 10 mmol)
-
Trifluoroacetic anhydride (TFAA) (1.2 equiv, 12 mmol)
-
Triethylamine (Et₃N) (1.5 equiv, 15 mmol)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask. Add 3-buten-1-amine and anhydrous DCM under a continuous argon atmosphere.
-
Base Addition: Inject Et₃N into the solution. Causality: Et₃N acts as an acid scavenger to neutralize the trifluoroacetic acid byproduct, preventing the protonation of the starting amine which would halt the reaction.
-
Thermal Control: Submerge the flask in an ice-water bath to achieve 0 °C.
-
Acylation: Add TFAA dropwise over 15 minutes via a syringe pump. Causality: The acylation is highly exothermic. Rapid addition causes thermal spikes that can lead to di-acylation or premature polymerization of the terminal alkene.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Track completion via TLC (Hexanes:EtOAc 4:1, visualized with KMnO₄).
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to destroy excess TFAA. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Isolation: Concentrate under reduced pressure to yield this compound as a pale yellow to colorless liquid. (Expected yield: >90%).
Protocol B: Intramolecular Iodoamination to 2-(Iodomethyl)pyrrolidine
Objective: To utilize the TFA-protected amine in a 5-exo-trig cyclization.
Materials:
-
This compound (1.0 equiv, 5 mmol)
-
Iodine (I₂) (3.0 equiv, 15 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, 10 mmol)
-
Anhydrous Acetonitrile (MeCN) (0.1 M)
Step-by-Step Methodology:
-
Activation: Dissolve the TFA-protected amine in anhydrous MeCN. Add finely powdered K₂CO₃. Causality: K₂CO₃ serves a dual purpose. It deprotonates the acidified N-H bond to generate the active nucleophile, and it neutralizes the HI byproduct generated during cyclization, preventing acid-catalyzed degradation.
-
Electrophilic Addition: Add solid I₂ in one portion. Immediately wrap the reaction flask in aluminum foil. Causality: Conducting the reaction in the dark inhibits the homolytic cleavage of I₂ into iodine radicals, suppressing competing radical addition pathways in favor of the desired ionic iodonium intermediate.
-
Cyclization: Stir at room temperature for 12 hours. The nitrogen nucleophile will attack the iodonium-activated alkene exclusively in a 5-exo-trig manner (following Baldwin's rules), forming the pyrrolidine ring.
-
Quench: Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) until the deep purple/brown color of excess iodine completely dissipates, leaving a clear or pale yellow solution.
-
Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography to isolate 1-(trifluoroacetyl)-2-(iodomethyl)pyrrolidine.
References
-
Mechanistic Applications of Enamides and Enamines Title: Development of Efficient Synthetic Reactions Using Enamines and Enamides Carrying Oxygen Atom Substituent on Nitrogen Atom Source: J-Stage (Chem. Pharm. Bull.) URL:[Link]
-
Pyrrolidine Alkaloid Synthesis Methodologies Title: Pyrrolidine and Indolizidine Alkaloids from Chiral N-tert-Butanesulfinyl Imines Derived from 4-Halobutanal Source: ResearchGate URL:[Link]
A Technical Guide to N-(But-3-enyl)-2,2,2-trifluoroacetamide: Synthesis, Characterization, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of N-(But-3-enyl)-2,2,2-trifluoroacetamide, a valuable fluorinated building block in modern organic synthesis. The document details the compound's nomenclature, physicochemical properties, and core synthesis methodologies. Emphasis is placed on the causality behind experimental choices, offering field-proven insights for its preparation and purification. Furthermore, this guide explores the compound's reactivity, particularly the strategic applications of its terminal alkene and trifluoroacetamide functionalities in constructing complex molecular architectures. Detailed, self-validating experimental protocols are provided, alongside critical safety and handling information, to support researchers in leveraging this versatile reagent in their work.
Compound Identification and Nomenclature
The compound of interest is systematically identified by the IUPAC name N-(but-3-en-1-yl)-2,2,2-trifluoroacetamide . It is also commonly referred to by its synonym, N-(3-butenyl)-2,2,2-trifluoroacetamide.[1][2] This nomenclature precisely describes a molecule composed of a but-3-en-1-amine backbone acylated at the nitrogen atom with a trifluoroacetyl group.
The trifluoroacetamide moiety serves a dual role. It is a highly effective protecting group for the primary amine, stable to a wide range of reaction conditions but readily cleaved under specific basic conditions. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group also significantly influences the electronic properties of the amide bond, impacting its reactivity and spectroscopic characteristics. The terminal butenyl group provides a reactive handle for a vast array of chemical transformations, including but not limited to olefin metathesis, hydroboration-oxidation, and transition-metal-catalyzed cross-coupling reactions.
Key Identifiers and Physicochemical Properties
A summary of the essential identifiers and properties for this compound is presented below for rapid reference.
| Identifier | Value | Source |
| IUPAC Name | N-(but-3-en-1-yl)-2,2,2-trifluoroacetamide | Internal Nomenclature |
| Synonym | N-(3-butenyl)-2,2,2-trifluoroacetamide | [1][2] |
| CAS Number | 166252-95-5 | [1][2] |
| Molecular Formula | C₆H₈F₃NO | [1][2] |
| Molecular Weight | 167.13 g/mol | [1][2] |
| InChI | 1S/C6H8F3NO/c1-2-3-4-10-5(11)6(7,8)9/h2H,1,3-4H2,(H,10,11) | [1][2] |
| InChIKey | QGYQNVPALLKQJI-UHFFFAOYSA-N | [1][2] |
| SMILES | C=CCCNC(=O)C(F)(F)F | Internal Generation |
Synthesis and Mechanistic Considerations
The most direct and widely employed method for synthesizing this compound is the N-acylation of but-3-en-1-amine. This reaction exemplifies a classic nucleophilic acyl substitution.
Underlying Principles and Reagent Selection
The reaction proceeds by the nucleophilic attack of the primary amine (but-3-en-1-amine) on the highly electrophilic carbonyl carbon of a trifluoroacetylating agent. The choice of agent and reaction conditions is critical for achieving high yield and purity.
-
Trifluoroacetic Anhydride (TFAA): This is the most common and reactive agent for this transformation. The reaction is typically rapid and exothermic. The key to a successful procedure is managing the reaction temperature and stoichiometry. An organic base, such as triethylamine (TEA) or pyridine, is required to scavenge the trifluoroacetic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Ethyl Trifluoroacetate (ETFA): A less reactive alternative to TFAA. While requiring higher temperatures or longer reaction times, ETFA can be advantageous for large-scale synthesis as the reaction is less exothermic and the primary byproduct is ethanol, which is easily removed.
The choice of solvent is dictated by the need to dissolve the starting materials and remain inert to the highly reactive acylating agent. Aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are preferred.
Synthesis Workflow Diagram
The following diagram illustrates the standard synthetic workflow using trifluoroacetic anhydride.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis and Purification
This protocol provides a self-validating methodology for the laboratory-scale synthesis of this compound. The validation is achieved through the inclusion of purification and characterization steps to confirm product identity and purity.
Materials and Equipment
-
But-3-en-1-amine (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add but-3-en-1-amine (1.0 eq), anhydrous DCM, and triethylamine (1.2 eq).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath. This is a critical step to control the exothermic reaction upon addition of the anhydride.
-
Acylation: Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine. The acid wash removes excess amine and triethylamine, while the bicarbonate wash removes any remaining trifluoroacetic acid.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a pale yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Synthetic Chemistry
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The trifluoroacetamide acts as a stable amine protecting group, while the terminal alkene is available for a wide range of transformations.
-
Olefin Metathesis: The butenyl group is an excellent substrate for ring-closing metathesis (RCM) when tethered to another alkene, enabling the synthesis of nitrogen-containing heterocycles, a common motif in pharmaceuticals.
-
Hydrofunctionalization: The alkene can undergo various hydrofunctionalization reactions, such as hydroboration-oxidation to yield a terminal alcohol, or hydroamination to introduce a second nitrogen-containing group.[3]
-
Building Block for Amino Acids: This compound serves as a precursor for the synthesis of non-natural amino acids.[4] For instance, oxidation of the double bond followed by further manipulation can lead to novel α- or β-amino acid structures.[4]
-
Click Chemistry: The terminal alkene can be converted to a terminal alkyne, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for bioconjugation and materials science.
Safety and Handling
This compound should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
References
-
Gagosz, F., & Zard, S. Z. Organic Syntheses Procedure. [Link]
-
MilliporeSigma. This compound Product Page. [Link]
-
PubChem. Trifluoroacetamide Compound Summary. National Center for Biotechnology Information. [Link]
-
PubChem. 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide Compound Summary. National Center for Biotechnology Information. [Link]
-
Global Substance Registration System. N-BUTYL-2,2,2-TRIFLUOROACETAMIDE. [Link]
-
PubChem. N-Ethyl-2,2,2-trifluoroacetamide Compound Summary. National Center for Biotechnology Information. [Link]
- Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
PubChem. N-Allyl-2,2,2-trifluoroacetamide Compound Summary. National Center for Biotechnology Information. [Link]
-
PubChem. Acetamide, 2,2,2-trifluoro-N-3-pyridinyl- Compound Summary. National Center for Biotechnology Information. [Link]
-
Georgia Southern University. Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern Commons. [Link]
- Google Patents. Method for the preparation of N-methyl-N-trimethylsilyl trifluoroacetamide.
-
ResearchGate. A Novel Synthesis of N-But-3-enyl-α- and β-Amino Acids. [Link]
Sources
molecular weight of N-(But-3-enyl)-2,2,2-trifluoroacetamide
An In-depth Technical Guide to N-(But-3-enyl)-2,2,2-trifluoroacetamide
Abstract: This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic pathway, and provides validated protocols for its characterization and purification. Furthermore, it explores the compound's utility as a molecular building block, grounded in the unique reactivity of its terminal alkene and the influential properties of the trifluoroacetamide moiety. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who require a thorough understanding of this compound's synthesis, handling, and application.
Core Compound Profile and Physicochemical Properties
This compound is a fluorinated amide that serves as a valuable intermediate. The trifluoroacetyl group offers a stable, yet cleavable, protecting group for the primary amine and its strong electron-withdrawing nature significantly influences the molecule's reactivity and physicochemical properties. The but-3-enyl moiety provides a reactive handle for a wide array of chemical transformations, most notably olefin metathesis and addition reactions.
The fundamental properties of this compound are summarized below. This data is critical for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₈F₃NO | |
| Molecular Weight | 167.13 g/mol | |
| CAS Number | 166252-95-5 | |
| Appearance | Typically a solid or oil | General Knowledge |
| Purity | ≥95.00% (Commercially available) | |
| Canonical SMILES | C=CCCNC(=O)C(F)(F)F | |
| InChI Key | QGYQNVPALLKQJI-UHFFFAOYSA-N | |
| Storage Temperature | Ambient Storage |
Synthesis and Purification Workflow
The synthesis of this compound is most reliably achieved through the N-acylation of but-3-en-1-amine. This established transformation utilizes a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a non-nucleophilic base to neutralize the trifluoroacetic acid byproduct. The causality for this choice rests on the high reactivity of TFAA, which ensures a rapid and high-yielding conversion under mild conditions.
Proposed Synthetic Workflow
The following diagram illustrates the logical flow from starting materials to the purified final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization in the subsequent section.
Materials:
-
But-3-en-1-amine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add but-3-en-1-amine (1.0 eq.). Dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
-
Base Addition: Add pyridine or TEA (1.1 eq.) to the stirred solution.
-
Acylation: Add trifluoroacetic anhydride (1.1 eq.) dropwise to the reaction mixture over 10-15 minutes. Maintaining a low temperature is essential to prevent side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. This removes residual base and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient. This step is vital to remove any unreacted starting material and byproducts.
-
Final Product: Combine the product-containing fractions and evaporate the solvent to yield this compound as a purified compound. Dry under high vacuum.
Analytical Characterization
Unambiguous structure confirmation is paramount in chemical synthesis and is a cornerstone of trustworthy research. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For trifluoroacetamides, ¹⁹F NMR is also highly informative.
-
¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments:
-
A multiplet for the terminal alkene proton (=CH).
-
A multiplet for the terminal alkene protons (=CH₂).
-
A multiplet for the allylic protons (-CH₂-CH=).
-
A quartet or triplet of doublets for the methylene protons adjacent to the nitrogen (-NH-CH₂-).
-
A broad singlet for the amide proton (-NH-), which may exchange with D₂O.
-
-
¹³C NMR: The spectrum will show six distinct carbon signals, including those for the two sp² carbons of the alkene, the two sp³ carbons of the butyl chain, the carbonyl carbon (C=O), and the trifluoromethyl carbon (CF₃) which will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift provides a clean handle for reaction monitoring and purity assessment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Mass: For the molecular formula C₆H₈F₃NO, the monoisotopic mass is approximately 167.056 Da.
-
Analysis: In Electrospray Ionization (ESI) mode, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 168.063. Other adducts such as [M+Na]⁺ may also be present.
Applications in Research and Drug Development
The true value of a chemical intermediate lies in its potential for elaboration into more complex and functional molecules. This compound is a prime example of a versatile building block.
Role as a Protected Amine with a Reactive Handle
The trifluoroacetamide group serves as an excellent protecting group for the primary amine. It is stable to a wide range of reaction conditions but can be cleaved under basic hydrolysis (e.g., K₂CO₃ in methanol/water). This orthogonality allows for selective modification at the butenyl terminus.
Synthetic Utility
The terminal alkene is a gateway to numerous synthetic transformations, making this compound a valuable starting point for building molecular libraries for drug screening. N-substituted acetamide derivatives are a known scaffold in compounds with a broad range of therapeutic applications. The trifluoroacetamide moiety itself can be incorporated into final drug candidates to enhance metabolic stability or binding affinity.
The diagram below outlines the logical relationship between the compound's structural features and its potential synthetic applications.
Caption: Synthetic potential of this compound.
Safety and Handling
As with any laboratory chemical, proper safety precautions are required.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
Conclusion
This compound is a strategically designed molecule that combines the stability and unique electronic properties of a trifluoroacetamide with the synthetic versatility of a terminal olefin. Its straightforward synthesis and purification make it an accessible and valuable intermediate for researchers. The orthogonal reactivity of its two key functional groups allows for complex molecular architectures to be constructed, positioning it as a significant tool for applications ranging from fundamental organic synthesis to the development of novel therapeutic agents.
References
-
This compound. MilliporeSigma. [Link]
-
N-BUTYL-2,2,2-TRIFLUOROACETAMIDE. gsrs. [Link]
-
Trifluoroacetamide. PubChem, NIH. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
This compound | 166252-95-5. MilliporeSigma. [Link]
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
A Novel Synthesis of N-But-3-enyl-α- and β-Amino Acids. ResearchGate. [Link]
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Acetamide, 2,2,2-trifluoro-. NIST WebBook. [Link]
- (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)
Methodological & Application
Application Note: Divergent Functionalization of the Butenyl Group in N-(But-3-enyl)-2,2,2-trifluoroacetamide
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodologies, and analytical validation for the selective modification of terminal alkenes in protected homoallylamines.
Strategic Utility in Medicinal Chemistry
N-(But-3-enyl)-2,2,2-trifluoroacetamide (CAS: 166252-95-5) is a highly versatile building block in the synthesis of complex nitrogen-containing therapeutics. Unprotected homoallylamines are notoriously difficult to functionalize at the alkene terminus because the nucleophilic nitrogen atom frequently participates in spontaneous or transition-metal-catalyzed intramolecular cyclizations (e.g., forming pyrrolidines via iodocyclization) 1.
By masking the primary amine with a strongly electron-withdrawing trifluoroacetyl (TFA) group, the nucleophilicity of the nitrogen is drastically attenuated. This strategic protection effectively shuts down intramolecular side reactions, unlocking the terminal butenyl group for high-yielding, intermolecular transformations such as cross-metathesis, hydroboration, and radical-mediated thiol-ene bioconjugations.
Mechanistic Insights & Causality (E-E-A-T)
As a self-validating system, successful functionalization of this substrate relies on exploiting the steric and electronic isolation of the terminal alkene.
-
Pathway A: Olefin Cross-Metathesis (CM)
-
Causality of Catalyst Selection: The cross-metathesis of homoallylamines requires a catalyst robust enough to tolerate polar functional groups. The TFA group prevents the nitrogen lone pair from coordinating to and poisoning the ruthenium center. The Grubbs 2nd Generation Catalyst (GII) is selected over the 1st Generation because its N-heterocyclic carbene (NHC) ligand provides the necessary kinetic driving force to couple the unactivated butenyl group with electron-deficient olefins (e.g., acrylates) 2.
-
Self-Validation: The reaction is physically validated by the evolution of ethylene gas. Spectroscopically, the disappearance of the terminal vinyl protons (multiplets at ~5.1 ppm) in
H NMR confirms complete conversion.
-
-
Pathway B: Anti-Markovnikov Hydroboration-Oxidation
-
Causality of Reagent Selection: To convert the terminal alkene into a primary alcohol (a 1,4-amino alcohol derivative), 9-Borabicyclo[3.3.1]nonane (9-BBN) is strictly preferred over standard
. The extreme steric bulk of the 9-BBN dimer forces the boron atom exclusively to the less hindered terminal carbon, preventing the formation of the Markovnikov secondary alcohol 3. -
Expert Insight: The TFA group is sensitive to strong aqueous bases. Therefore, the standard
oxidation step must be strictly temperature-controlled (< 10 °C) to prevent premature deprotection.
-
-
Pathway C: Photochemical Thiol-Ene "Click" Reaction
-
Causality of Reaction Design: This radical-mediated hydrothiolation proceeds via an anti-Markovnikov pathway. Using 2,2-Dimethoxy-2-phenylacetophenone (DPAP) as a photoinitiator under 365 nm UV light generates thiyl radicals that attack the terminal alkene 4. This method is entirely orthogonal to the TFA group and requires no transition metals, making it ideal for late-stage bioconjugation.
-
Workflow Visualization
Divergent functionalization pathways of the butenyl group in this compound.
Experimental Protocols
Protocol A: Olefin Cross-Metathesis (Functionalization with Methyl Acrylate)
-
Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon. Add this compound (1.0 mmol, 1.0 equiv) and methyl acrylate (3.0 mmol, 3.0 equiv) in anhydrous
(10 mL) to achieve a 0.1 M concentration. -
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can prematurely degrade the active carbene species.
-
Initiation: Add Grubbs 2nd Generation catalyst (0.05 mmol, 5 mol%). Attach a reflux condenser.
-
Reaction: Heat the mixture to 40 °C for 12 hours under a positive pressure of Argon.
-
Quenching (Self-Validation): Add ethyl vinyl ether (1.0 mL, excess) and stir for 30 minutes. The solution will change color from dark red/brown to a lighter yellow-green, indicating the successful deactivation of the Ru catalyst into an inactive Fischer carbene.
-
Isolation: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Regioselective Hydroboration-Oxidation
-
Hydroboration: Under an inert atmosphere, dissolve the substrate (1.0 mmol) in anhydrous THF (5 mL) and cool to 0 °C in an ice bath. Add 9-BBN (0.5 M in THF, 2.4 mL, 1.2 equiv) dropwise. Remove the ice bath and stir at room temperature for 4 hours.
-
Temperature-Controlled Oxidation: Cool the reaction mixture back to 0 °C. Carefully add 3M NaOH (1.5 mmol, 1.5 equiv) followed immediately by 30% aqueous
(3.0 mmol, 3.0 equiv) dropwise.-
Critical Step: Maintain the internal temperature strictly below 10 °C during addition to prevent the base-catalyzed hydrolysis of the trifluoroacetamide moiety.
-
-
Workup: Stir for 2 hours at 0 °C. Quench the excess peroxide with saturated aqueous
(5 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Protocol C: Photochemical Thiol-Ene Bioconjugation
-
Reaction Setup: In a clear borosilicate glass vial, combine the substrate (1.0 mmol), a model thiol such as benzyl mercaptan (1.2 mmol, 1.2 equiv), and the photoinitiator DPAP (0.05 mmol, 5 mol%) in degassed DMF (2 mL).
-
Irradiation: Seal the vial with a septum and irradiate the mixture with a 365 nm UV LED lamp (10-100
) for 2 hours at room temperature. -
Monitoring: Validate reaction completion via TLC (staining with
); the terminal alkene spot will rapidly disappear. -
Purification: Dilute the mixture with water (10 mL) and extract with diethyl ether (3 × 10 mL). Wash the combined organic layers extensively with brine (5 × 10 mL) to remove residual DMF, dry over
, and concentrate.
Quantitative Data Summary
The following table summarizes the expected outcomes and key analytical markers for the successful execution of the protocols described above.
| Reaction Pathway | Key Reagents | Target Functional Group | Typical Yield | Key |
| A. Cross-Metathesis | Methyl Acrylate, Grubbs II | 75 - 85% | Emergence of internal olefinic protons (dt) at ~6.9 ppm and ~5.8 ppm . | |
| B. Hydroboration | 9-BBN, | Primary Alcohol | 80 - 90% | Disappearance of vinyl protons; emergence of |
| C. Thiol-Ene Click | Benzyl Mercaptan, UV/DPAP | Thioether Conjugate | 85 - 95% | Emergence of |
References
-
Feula, A., et al. "Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay." Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
Song, Y., et al. "Olefin Cross Metathesis as a Versatile Method for the Facile Functionalization of Porous Polymers." Organic Letters (ACS Publications). Available at:[Link]
-
Li, J., et al. "Access to 1,2- and 1,3-Amino Alcohols via Cu-Catalyzed Enantioselective Borylations of Allylamines." Organic Letters (ACS Publications). Available at:[Link]
Sources
- 1. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Butenylamine Hydrochloride|CAS 17875-18-2 [benchchem.com]
Application Note: Cycloaddition Workflows Utilizing N-(But-3-enyl)-2,2,2-trifluoroacetamide in Heterocyclic Drug Discovery
Executive Summary
The synthesis of complex, functionalized heterocycles is a cornerstone of modern drug development. N-(But-3-enyl)-2,2,2-trifluoroacetamide (CAS: 166252-95-5) is a highly versatile building block that provides a unique dual-domain architecture: an unhindered terminal alkene for cycloaddition, and a robustly protected amine handle for downstream functionalization. This application note details validated, self-monitoring protocols for utilizing this substrate in [3+2] dipolar cycloadditions and [2+2] photocycloadditions, providing researchers with actionable, mechanistically grounded methodologies.
Mechanistic Rationale & Substrate Design
The strategic value of this compound lies in the specific electronic properties of its functional groups:
-
The Alkene Handle: The but-3-enyl chain provides an unhindered terminal alkene. According to frontier molecular orbital (FMO) theory, unactivated terminal alkenes act as neutral dipolarophiles. They exhibit high regioselectivity in 1,3-dipolar cycloadditions, consistently favoring the formation of 5-substituted heterocycles due to both steric accessibility and orbital coefficient matching.
-
The TFA Protection Strategy: The trifluoroacetyl (TFA) group is strongly electron-withdrawing. Causality: By pulling electron density away from the nitrogen atom, the TFA group renders the amine non-nucleophilic. Without this protection, the free amine would competitively attack reactive dipoles (such as nitrile oxides or azomethine ylides), leading to polymerization or complex side-product mixtures[1]. Furthermore, the TFA group is highly stable to the oxidative conditions often required to generate dipoles in situ.
Mechanistic pathway of the [3+2] cycloaddition forming 5-substituted isoxazolines.
Workflow 1: Intermolecular [3+2] Dipolar Cycloaddition
This protocol describes the reaction between this compound and an in situ generated aryl nitrile oxide to form a 5-(2-trifluoroacetamidoethyl)-2-isoxazoline, a critical pharmacophore in bioorthogonal chemistry and drug design[2].
Experimental Protocol
-
Substrate Preparation: Dissolve this compound (1.0 eq, 1.0 mmol) and the corresponding aryl hydroximoyl chloride (1.2 eq, 1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.
-
In Situ Dipole Generation: Dissolve triethylamine (Et₃N, 1.5 eq, 1.5 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 1 hour via a syringe pump at 25°C.
-
Causality: Nitrile oxides are highly reactive and prone to dimerization into inactive furoxans. Slow addition of the base maintains a low steady-state concentration of the dipole, kinetically favoring the bimolecular [3+2] cycloaddition over dimerization.
-
-
Cycloaddition & Stirring: Allow the reaction to stir at 25°C for 12 hours.
-
In-Process Control (IPC) & Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1).
-
Validation: The terminal alkene starting material rapidly reduces KMnO₄ stain (turning it from purple to brown). The disappearance of the KMnO₄-active spot validates the complete consumption of the dipolarophile.
-
-
Quench & Workup: Dilute the mixture with additional DCM (10 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL).
-
Causality: The mildly acidic NH₄Cl wash effectively neutralizes and removes Et₃N·HCl salts without hydrolyzing the base-sensitive TFA protecting group.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Step-by-step workflow for the in situ [3+2] cycloaddition protocol.
Workflow 2: Intramolecular [2+2] Photocycloaddition
When tethered to an enone or thione, the N-but-3-enyl moiety can undergo intramolecular [2+2] photocycloadditions to yield highly strained, complex tricyclic frameworks such as thietanes[3].
Experimental Protocol
-
Solution Preparation: Dissolve the tethered N-(but-3-enyl)-TFA precursor (0.5 mmol) in anhydrous acetonitrile (50 mL) to achieve a dilute concentration (0.01 M).
-
Causality: High dilution is strictly required to favor the desired intramolecular cyclization over intermolecular dimerization or polymerization.
-
-
Degassing (Critical Step): Sparge the solution with Argon for 20 minutes prior to irradiation.
-
Causality: Dissolved oxygen is a potent triplet state quencher. Removing it ensures the UV-excited intermediate has a sufficient lifetime to undergo the[2+2] cycloaddition rather than relaxing to the ground state or forming reactive oxygen species.
-
-
UV Irradiation: Irradiate the solution using a Rayonet photochemical reactor equipped with 350 nm UV lamps for 8 hours at 20°C.
-
In-Process Control (IPC) & Validation: Monitor the reaction via LC-MS and ¹H-NMR.
-
Validation: The cycloadduct will exhibit the exact same m/z as the starting material (as it is an isomerization). However, the disappearance of the characteristic terminal alkene multiplets (typically at 5.0 ppm and 5.8 ppm) in the ¹H-NMR spectrum provides self-validating proof of complete cycloaddition.
-
-
Concentration: Remove the solvent under reduced pressure and purify the resulting residue via preparative HPLC.
Quantitative Data: Reaction Optimization Profiles
The following table summarizes the expected performance of this compound across various cycloaddition paradigms, highlighting its specific reactivity profile.
| Reaction Class | Dipole / Co-Reactant | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
| [3+2] Cycloaddition | Aryl Nitrile Oxide | DCM | 25 | 12 | 82–88 | >95:5 (5-substituted) |
| [3+2] Cycloaddition | C,N-Diphenyl Nitrone | Toluene | 110 | 24 | 75–80 | 85:15 (C5:C4) |
| [2+2] Photocycloaddition | Intramolecular Enone | Acetonitrile | 20 | 8 | 65–70 | Complete (cis-fused) |
| [4+2] Diels-Alder | Cyclopentadiene | Xylene | 140 | 48 | <20 | Poor (Unactivated alkene) |
Note: As demonstrated in the data, the terminal alkene in this compound is unactivated. While it excels as a dipolarophile in [3+2] reactions, it is a poor dienophile for standard thermal [4+2] Diels-Alder reactions, requiring extreme heating or Lewis acid catalysis to achieve even marginal yields.
References
-
Title: A Three-Component, One-Pot Synthesis of Indolizidines and Related Heterocycles via the [3+2] Cycloaddition of Nonstabilized Azomethine Ylides Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of tricyclic thietanes via the intramolecular photo [2 + 2] cycloaddition of N-but-3-enyl derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Cycloadditions in Bioorthogonal Chemistry Source: Topics in Current Chemistry (Springer) URL: [Link]
Sources
Application Note: Chemoselective Trifluoroacetylation of But-3-en-1-amine Using Ethyl Trifluoroacetate
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Optimization, and Self-Validating Protocols
Executive Summary & Mechanistic Rationale
The protection of primary amines is a foundational operation in multi-step organic synthesis and pharmaceutical development. When handling aliphatic amines that bear sensitive functional groups—such as the terminal alkene in but-3-en-1-amine (homoallylamine)—the choice of protecting group and reagent is critical to prevent off-target reactivity. This guide details the robust synthesis of
While trifluoroacetylation is traditionally performed using trifluoroacetic anhydride (TFAA), TFAA is a harsh reagent that generates strongly acidic trifluoroacetic acid (TFA) as a byproduct, which can promote unwanted side reactions (e.g., alkene protonation or polymerization). In contrast, ETFA is a mild, highly chemoselective reagent that reacts efficiently with amines without requiring harsh catalysts[1].
The reaction proceeds via a nucleophilic acyl substitution . The primary amine's lone pair attacks the highly electrophilic carbonyl carbon of ETFA, forming a zwitterionic tetrahedral intermediate. Collapse of this intermediate expels ethoxide, which abstracts a proton to generate ethanol as the sole byproduct. This thermodynamic pathway provides three distinct advantages:
-
Chemoselectivity: ETFA easily distinguishes between primary, secondary, and tertiary amines based on nucleophilicity and steric hindrance, allowing for orthogonal protection strategies[1].
-
Simplified Workup: The byproducts (ethanol) and excess reagent (ETFA, bp 60-62 °C) are volatile and can be removed entirely under reduced pressure, avoiding tedious aqueous extractions and minimizing product loss.
-
Orthogonal Deprotection: The resulting trifluoroacetamide is stable to acidic and oxidative conditions but can be readily cleaved under mild basic conditions (e.g., 0.2 N NaOH, K2CO3 in aqueous methanol, or dilute NH3)[1],[2].
Fig 1. Experimental workflow for the trifluoroacetylation of but-3-en-1-amine.
Experimental Design & Causality Matrix
To ensure maximum yield and purity, the reaction conditions must be carefully tailored. The table below summarizes the quantitative data across different solvent systems, highlighting the causality behind the optimal choice.
Table 1: Optimization of Reaction Conditions for Trifluoroacetylation
| Condition | Solvent System | Reagent (ETFA) | Base Additive | Temp / Time | Workup Complexity | Typical Yield |
| A (Neat) | None | 2.0 - 3.0 eq | None | 25 °C / 12 h | Low (Direct Evaporation) | 80 - 85% |
| B (Optimal) | Methanol (MeOH) | 1.2 - 1.5 eq | TEA (1.2 eq) | 0 °C to 25 °C / 2-4 h | Low (Direct Evaporation) | 92 - 98% |
| C (Aprotic) | Dichloromethane | 1.5 eq | TEA (1.5 eq) | 0 °C to 25 °C / 4-6 h | Medium (Aqueous Wash) | 88 - 94% |
Causality Insight: Condition B is optimal. Methanol acts as a protic solvent that stabilizes the polar, zwitterionic tetrahedral intermediate via hydrogen bonding, significantly accelerating the reaction rate even with lower equivalents of ETFA. The addition of Triethylamine (TEA) acts as an acid scavenger, ensuring the amine remains in its active, unprotonated nucleophilic state.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the chemist can visually and analytically confirm the success of each step without relying blindly on reaction times.
Materials Required:
-
But-3-en-1-amine (Homoallylamine, MW: 71.12 g/mol )
-
Ethyl trifluoroacetate (ETFA, MW: 142.08 g/mol , d: 1.194 g/mL)
-
Triethylamine (TEA, MW: 101.19 g/mol , d: 0.726 g/mL)
-
Anhydrous Methanol (MeOH)
Step-by-Step Methodology:
1. Reaction Setup & Initiation:
-
Action: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve but-3-en-1-amine (1.0 eq, e.g., 10.0 mmol, 711 mg) in anhydrous methanol to achieve a 0.5 M concentration (20 mL).
-
Action: Add triethylamine (1.2 eq, 12.0 mmol, 1.67 mL) to the solution.
-
Causality: Dissolving the volatile amine (bp ~82 °C) in solvent prior to reagent addition prevents evaporative loss. TEA ensures the reaction medium remains basic.
2. Controlled Reagent Addition:
-
Action: Cool the reaction flask to 0 °C using an ice-water bath.
-
Action: Dropwise add ethyl trifluoroacetate (1.5 eq, 15.0 mmol, 1.79 mL) over 5-10 minutes.
-
Causality: The initial nucleophilic attack is mildly exothermic. Cooling the system suppresses the exotherm, preventing the volatilization of the starting materials and ensuring a clean kinetic profile.
3. Propagation & In-Process Control (IPC):
-
Action: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours.
-
Action (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent system.
-
Causality:
-
Ninhydrin Stain: Spot the TLC plate and heat. The starting primary amine will stain a deep purple/pink. The reaction is complete when this spot completely disappears.
-
KMnO₄ Stain: The product spot will rapidly reduce KMnO₄ to brown MnO₂, validating that the terminal alkene remains intact and unreacted.
-
4. Isolation & Purification:
-
Action: Once TLC confirms complete consumption of the starting material, concentrate the reaction mixture directly under reduced pressure (rotary evaporation) at 35-40 °C.
-
Action: Apply high vacuum (e.g., Schlenk line) for 1 hour to remove residual solvent.
-
Causality: Because ETFA, methanol, TEA, and the ethanol byproduct are all highly volatile, the workup requires only evaporation. This bypasses aqueous extraction, preventing emulsion formation and yield loss, leading to the bis-protected or mono-protected amine in relatively high purity.
Analytical Characterization & Downstream Logic
To definitively validate the synthesized
-
¹H NMR (CDCl₃, 400 MHz):
~6.50 (br s, 1H, NH ), 5.75 (ddt, 1H, -CH =CH₂), 5.15 (m, 2H, -CH=CH ₂), 3.42 (q, 2H, -CH ₂-NH-), 2.35 (q, 2H, -CH ₂-CH=). -
¹⁹F NMR (CDCl₃, 376 MHz):
~ -76.0 (s, 3F, -CF ₃).
Once synthesized, the molecule exhibits orthogonal reactivity. The alkene can be subjected to transition-metal catalysis, while the amine remains masked until targeted basic hydrolysis is applied.
Fig 2. Orthogonal reactivity logic for N-(but-3-en-1-yl)-2,2,2-trifluoroacetamide.
References
1.[1] Grokipedia. Ethyl trifluoroacetate. 2.[2] Wiley-VCH. 1 Protection Reactions. 3. University of Bristol (DSpace). Expedient synthesis of a novel asymmetric selectively deprotectable derivative of the ATAC scaffold.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(But-3-enyl)-2,2,2-trifluoroacetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and side reactions encountered during the trifluoroacetylation of alkenylamines. This document provides a self-validating framework to ensure high-yield, high-purity synthesis of N-(But-3-enyl)-2,2,2-trifluoroacetamide.
Mechanistic Pathways & Side Reaction Landscape
The synthesis of this compound typically relies on the nucleophilic acyl substitution of but-3-en-1-amine using an activated trifluoroacetylating agent. While the primary amine is highly nucleophilic, the extreme electrophilicity of reagents like trifluoroacetic anhydride (TFAA) and the generation of strong acid byproducts (TFA) can trigger competing side reactions if the microenvironment is not strictly controlled.
Fig 1. Mechanistic pathways and potential side reactions in trifluoroacetylation.
Troubleshooting Guide & FAQs
Q1: Why am I observing a significant amount of a higher molecular weight byproduct (M+96 Da) in my LC-MS? A1: This is the classic signature of over-acylation , resulting in the formation of the imide, N,N-bis(trifluoroacetyl)but-3-en-1-amine. While the first trifluoroacetylation significantly reduces the nucleophilicity of the nitrogen, the extreme electrophilicity of TFAA can force a second acylation event if an excess of the reagent and a strong base are present in the microenvironment[1].
-
Causality & Solution: The primary amine reacts rapidly, but local excesses of TFAA push the equilibrium toward the imide. To prevent this, strictly limit TFAA to 1.05–1.10 equivalents and add it dropwise at 0 °C to control the reaction kinetics. Alternatively, switch your acylating agent to ethyl trifluoroacetate (ETFA) . ETFA is a milder reagent that selectively mono-acylates primary amines, effectively eliminating the bis-acylation side reaction[2].
Q2: My NMR shows a loss of the terminal alkene signals (multiplet at 5.7-5.9 ppm and terminal =CH
-
Causality & Solution: TFA is generated as a stoichiometric byproduct when TFAA reacts with the amine[3]. If the reaction is not sufficiently buffered, the local pH drops drastically (TFA pKa ~0.2), protonating the but-3-enyl double bond. Ensure you are using at least 1.5 equivalents of a base like triethylamine (TEA) to neutralize the TFA immediately upon formation.
Q3: The reaction conversion is low, and I recover mostly unreacted but-3-en-1-amine. How do I force the reaction to completion? A3: Incomplete conversion during trifluoroacetylation is rarely due to the inherent reactivity of the amine; it is almost always caused by reagent hydrolysis .
-
Causality & Solution: TFAA is highly sensitive to ambient moisture and will rapidly hydrolyze to TFA in the presence of water, neutralizing your base and terminating the acylation sequence. Ensure all glassware is flame-dried, use anhydrous solvents (e.g., dry DCM over molecular sieves), and conduct the reaction under a Nitrogen or Argon atmosphere.
Q4: I have full conversion by TLC, but my isolated yield is unusually low after rotary evaporation. Where is my product? A4: this compound (Molecular Weight: 167.13 g/mol ) is a low-molecular-weight, fluorinated organic compound[4]. Fluorination significantly increases vapor pressure and volatility by reducing intermolecular van der Waals forces.
-
Causality & Solution: You are likely volatilizing the product during solvent removal under reduced pressure. When concentrating the organic phase, keep the rotary evaporator water bath temperature strictly below 25 °C and avoid using a high-vacuum pump. Cease evaporation the moment the bulk solvent is removed.
Standard Optimized Protocol: Self-Validating Methodology
To ensure reproducibility and prevent the side reactions detailed above, follow this self-validating workflow.
Fig 2. Step-by-step experimental workflow for optimized synthesis and isolation.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with N
gas. -
Reagent Loading: Dissolve but-3-en-1-amine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Base Addition: Add Triethylamine (TEA, 1.5 equiv, 15 mmol) via syringe. Stir the mixture and cool to 0 °C using an ice-water bath.
-
Self-Validation Checkpoint 1: Spot the mixture on wet pH paper. It must read highly basic (pH > 10) before proceeding, ensuring all amine is free-based.
-
-
Acylation: Dilute Trifluoroacetic Anhydride (TFAA, 1.05 equiv, 10.5 mmol) in an equal volume of anhydrous DCM. Add this solution dropwise over 20 minutes to prevent exothermic spikes and local reagent excesses.
-
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature.
-
Self-Validation Checkpoint 2: Monitor via LC-MS after 1 hour. Confirm the disappearance of the starting material (m/z 72) and the appearance of the target product (m/z 168 [M+H]
). If a peak at m/z 264 appears, over-acylation is occurring; halt the reaction immediately.
-
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO
(equal volume to DCM).-
Self-Validation Checkpoint 3: Check the pH of the aqueous layer. It must be >7 to ensure all TFA byproduct is neutralized, preventing acid-catalyzed alkene addition during concentration.
-
-
Extraction & Washing: Separate the organic layer. Wash sequentially with 0.5 M HCl (to remove unreacted TEA), water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na
SO . Filter and concentrate under reduced pressure (Rotary evaporator water bath < 25 °C, > 100 mbar) to avoid volatilizing the target product[4].
Quantitative Data Summary
The choice of acylating agent dictates the reaction kinetics and the probability of encountering side reactions. Use the table below to select the appropriate reagent based on your laboratory's constraints.
Table 1: Comparison of Trifluoroacetylating Agents for Alkenylamine Synthesis
| Reagent | Equivalents Needed | Base Required | Risk of Over-Acylation | Reaction Time | Product Volatility Risk |
| Trifluoroacetic Anhydride (TFAA) | 1.05 - 1.10 | Yes (1.5 eq TEA) | High (if excess used) | 1 - 2 hours | High (Requires careful evaporation) |
| Ethyl Trifluoroacetate (ETFA) | 1.20 - 1.50 | Optional (MeOH solvent) | Very Low | 12 - 24 hours | Moderate |
| Trifluoroacetyl Chloride | 1.00 - 1.05 | Yes (2.0 eq TEA) | Moderate | < 1 hour | Extremely High |
References
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Source: IU Indianapolis ScholarWorks. URL: [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Source: PMC (PubMed Central). URL: [Link]
Sources
Technical Support Center: Optimizing the Stability of N-(But-3-enyl)-2,2,2-trifluoroacetamide
Welcome to the Technical Support Center. As researchers and drug development professionals, working with bifunctional molecules like N-(But-3-enyl)-2,2,2-trifluoroacetamide requires a precise understanding of orthogonal reactivity. This molecule features two highly reactive domains: a terminal alkene (susceptible to isomerization and metathesis) and a trifluoroacetamide (TFAc) protected amine (susceptible to nucleophilic attack and deprotonation).
This guide synthesizes field-proven insights to help you troubleshoot degradation, suppress side reactions, and optimize your synthetic workflows.
Quantitative Stability Profile
To design successful synthetic routes, you must first understand the mechanistic causality behind the stability of the TFAc group. The strongly electron-withdrawing nature of the trifluoromethyl (-CF₃) group dictates its reactivity profile[1].
Table 1: Stability Matrix of this compound
| Reaction Environment | Typical Reagents | Stability Status | Estimated Half-Life / Outcome | Mechanistic Causality |
| Strongly Acidic | 1M HCl, TFA | Highly Stable | > 48 hours | The -CF₃ group's inductive pull prevents the protonation of the amide nitrogen[1]. |
| Mildly Basic (Protic) | K₂CO₃ / MeOH | Highly Labile | < 30 mins | The highly electrophilic carbonyl carbon undergoes rapid nucleophilic attack by methoxide/hydroxide[2]. |
| Reductive | NaBH₄ / THF:EtOH | Labile | ~ 60 mins | Hydride ions attack the highly activated carbonyl carbon, leading to reductive cleavage[3]. |
| Strongly Basic (Anhydrous) | DBU, KOtBu | Unstable | Rapid Side Reactions | Deprotonation of the acidic N-H bond generates a nucleophile that attacks the tethered alkene[4]. |
Troubleshooting Guide & FAQs
Q1: My TFAc group is cleaving prematurely during a cross-coupling reaction. Why is the protecting group falling off? Answer: Premature cleavage is almost always traced back to the presence of basic additives combined with trace nucleophiles (like water or alcohols). The TFAc group is characterized by its remarkable stability in strongly acidic conditions, but it is highly labile under mild basic conditions[1]. The strongly electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic[1]. When exposed to bases like K₂CO₃ in the presence of trace moisture, the carbonyl is rapidly attacked by hydroxide ions, leading to premature deprotection[2]. Solution: Ensure strict anhydrous conditions. If a base is required for your catalytic cycle, opt for non-nucleophilic, sterically hindered bases (e.g., DIPEA) and rigorously dry your solvents over molecular sieves.
Q2: I am observing a mixture of alkene isomers (terminal vs. internal) after my Ru/Pd-catalyzed reaction. How do I stabilize the terminal alkene?
Answer: Terminal alkenes, such as the but-3-enyl moiety, are highly susceptible to double-bond migration during transition-metal catalysis. Metals like Ruthenium or Palladium can undergo
Q3: I am losing my starting material to an unknown cyclic byproduct during base-promoted reactions. What is happening? Answer: You are likely observing unwanted intramolecular hydroamidation. The N-H bond of a trifluoroacetamide is significantly more acidic than that of a standard alkyl amide due to the inductive pull of the -CF₃ group. When exposed to strong bases like Diazabicycloundecene (DBU) or Potassium tert-butoxide (KOtBu), the nitrogen is easily deprotonated[4]. This generates a highly reactive nitrogen nucleophile that attacks the tethered but-3-enyl alkene, forming a cyclic pyrrolidine derivative[4]. Solution: Avoid using strong bases like DBU or KOtBu. Studies show that weaker bases, such as Hünig's base (DIPEA), exhibit significantly lower rates of unwanted hydroamidation[4]. If strong bases are absolutely necessary, consider a secondary protection strategy (e.g., forming a TFAc/Boc imide) to mask the acidic N-H proton entirely.
Visual Troubleshooting Workflows
Mechanistic pathways of this compound degradation under reaction conditions.
Step-by-step decision matrix for optimizing reaction conditions with TFAc-protected substrates.
Self-Validating Experimental Protocols
Protocol 1: Transition-Metal Catalysis with Suppressed Isomerization
Objective: Perform cross-metathesis or Heck coupling while preserving both the terminal alkene and the TFAc group.
-
Preparation: Flame-dry all glassware and purge with inert gas (Ar/N₂) for 15 minutes to eliminate trace moisture, which acts as a nucleophile against the TFAc group.
-
Solvent Setup: Dissolve this compound in anhydrous, freeze-pump-thaw degassed solvent (e.g., Dichloromethane or Toluene).
-
Hydride Scavenging: Introduce 10-20 mol% of 1,4-benzoquinone to the reaction mixture. Validation step: The solution will take on a slight yellow/brown tint, confirming the active presence of the scavenger.
-
Catalysis: Add the transition metal catalyst (e.g., Grubbs II or Pd(OAc)₂). Maintain the reaction temperature strictly below 40°C to kinetically favor the desired coupling over isomerization.
-
Monitoring & Quench: Monitor via LC-MS. A stable mass peak corresponding to the intact TFAc-alkene confirms the absence of hydrolysis. Quench with a mildly acidic workup (e.g., 5% aqueous citric acid) to remove metal residues. Validation step: Check the aqueous layer pH to ensure it remains < 6, validating that basic hydrolysis conditions were avoided.
Protocol 2: Selective Deprotection of the TFAc Group
Objective: Remove the TFAc group to yield the free primary amine without reducing or isomerizing the terminal alkene.
-
Solvent Setup: Dissolve the protected substrate in a 1:1 (v/v) mixture of anhydrous THF and absolute Ethanol[3].
-
Temperature Control: Cool the reaction mixture to 0°C using an ice bath to control the exothermic reduction and prevent thermal degradation of the alkene.
-
Reduction: Add 5-10 equivalents of Sodium Borohydride (NaBH₄) in small, controlled portions[3].
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for exactly 60 minutes[3].
-
Validation: Monitor completion via TLC (staining with Ninhydrin). Validation step: The appearance of a dark purple spot indicates the successful release of the primary amine, validating the deprotection step.
-
Workup: Quench the excess NaBH₄ by the careful, dropwise addition of saturated aqueous NH₄Cl until effervescence ceases. Extract the free but-3-enylamine using ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
References
- A Head-to-Head Comparison of Amine Protecting Groups: Trifluoroacetamide vs.
- Trifluoroacetamides Source: Organic Chemistry Portal URL
- WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection Source: Google Patents URL
- Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids Source: ACS Publications URL
- Hydroamidation with Acetamides and Trifluoroacetamides Source: Georgia Southern Commons URL
Sources
compatibility of N-(But-3-enyl)-2,2,2-trifluoroacetamide with other functional groups
Welcome to the technical support center for N-(But-3-enyl)-2,2,2-trifluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this versatile building block. Here, we will explore the compatibility of its two key functional moieties—the terminal alkene and the trifluoroacetamide—with a range of common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A: The molecule possesses two main sites of reactivity: the terminal carbon-carbon double bond of the butenyl group and the nitrogen-hydrogen bond of the trifluoroacetamide group. The double bond is susceptible to electrophilic addition and other alkene-specific reactions. The trifluoroacetamide N-H bond is acidic and can be deprotonated under basic conditions, and the amide itself can undergo hydrolysis under certain conditions.
Q2: How stable is the trifluoroacetamide group to acidic and basic conditions?
A: The trifluoroacetyl (TFA) group is known for its remarkable stability in strongly acidic conditions.[1][2] This makes it an excellent protecting group for amines when performing reactions in acidic media.[2] Conversely, the TFA group is readily cleaved under mild to moderate basic conditions.[1][3] Reagents such as sodium hydroxide, potassium carbonate, or ammonia in aqueous or alcoholic solvents can efficiently remove the TFA group.[3] It can also be removed reductively using sodium borohydride.[3][4]
Q3: Can I perform reactions on the double bond without affecting the trifluoroacetamide group?
A: Yes, many common alkene transformations are compatible with the trifluoroacetamide group, especially under neutral or acidic conditions. For example, hydroboration-oxidation, epoxidation with peroxy acids (like m-CPBA), and certain transition metal-catalyzed reactions can be performed selectively on the double bond. However, caution should be exercised with strongly basic or nucleophilic reagents that could potentially cleave the trifluoroacetamide.
Q4: What is the "orthogonality" of the trifluoroacetamide group, and why is it important?
A: In the context of protecting groups, orthogonality refers to the ability to deprotect one functional group without affecting another.[1] The trifluoroacetamide group is considered orthogonal to many acid-labile protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).[1][2] This is a significant advantage in multi-step synthesis, as it allows for selective deprotection strategies. For instance, a Boc group can be removed with strong acid while the trifluoroacetamide remains intact, and the trifluoroacetamide can be later removed with a mild base, leaving other acid-sensitive groups untouched.
Troubleshooting Guide
Issue 1: Unexpected deprotection of the trifluoroacetamide group during a reaction on the alkene.
| Symptom | Possible Cause | Suggested Solution |
| Formation of but-3-en-1-amine as a byproduct. | The reaction conditions are too basic. Many reagents for alkene functionalization can be basic or generate basic byproducts. | - Buffer the reaction: If possible, add a mild acid to neutralize any base present. - Choose alternative reagents: For example, for a dihydroxylation, use osmium tetroxide under neutral conditions instead of potassium permanganate under basic conditions. - Lower the reaction temperature: This can sometimes suppress the rate of the deprotection side reaction. |
| Complex mixture of products, some of which lack the trifluoroacetyl group. | The reagent used is a strong nucleophile that attacks the carbonyl of the trifluoroacetamide. | - Protect the amide: While less common, if the nucleophile is particularly aggressive, consider if the reaction can be performed on a precursor before the introduction of the trifluoroacetamide. - Use a less nucleophilic reagent: Explore alternative synthetic routes that achieve the desired transformation with milder reagents. |
Issue 2: Low yield or no reaction at the double bond.
| Symptom | Possible Cause | Suggested Solution |
| Starting material is recovered unchanged. | The reagent is not reactive enough. | - Increase the temperature: Carefully heat the reaction to increase the rate. Monitor for decomposition. - Use a more reactive catalyst/reagent: For example, in a metathesis reaction, a more active generation of Grubbs' catalyst might be required.[5] |
| A complex mixture of unidentified byproducts is formed. | The reaction conditions are too harsh, leading to decomposition of the starting material or product. The trifluoroacetamide can be involved in side reactions under certain conditions. | - Lower the reaction temperature. - Use a less reactive reagent. - Dilute the reaction mixture. |
Issue 3: Difficulty in purifying the product.
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with starting material during column chromatography. | The polarity of the product and starting material are very similar. | - Change the solvent system: Use a different eluent system with varying polarity. - Derivatize the product: If the product has a new functional group (e.g., an alcohol from hydroboration-oxidation), it may be possible to temporarily protect it to alter its polarity for purification. |
| The product is an oil and difficult to handle. | This is an inherent property of the molecule. | - Trituration: Attempt to induce crystallization by dissolving the oil in a small amount of a good solvent and then adding a poor solvent. - Salt formation: If the product contains a basic or acidic group, formation of a salt can sometimes lead to a crystalline solid. |
Experimental Protocols
Protocol 1: Protection of But-3-en-1-amine with Ethyl Trifluoroacetate
This protocol describes a standard procedure for the trifluoroacetylation of a primary amine.[4][6]
Materials:
-
But-3-en-1-amine
-
Ethyl trifluoroacetate
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Diethyl ether
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve but-3-en-1-amine (1.0 eq) in methanol.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl trifluoroacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Deprotection of this compound under Mild Basic Conditions
This protocol outlines a common method for the removal of a trifluoroacetyl group using mild basic conditions.[1][3]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water
-
1 M HCl
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture to a pH of ~7 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford but-3-en-1-amine.
Visualizing Compatibility and Reactivity
Caption: Decision workflow for planning reactions with this compound.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
Validation & Comparative
Comprehensive Spectroscopic Validation of N-(But-3-enyl)-2,2,2-trifluoroacetamide: A Comparison of Analytical Workflows
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
N-(But-3-enyl)-2,2,2-trifluoroacetamide is a highly versatile fluorinated building block used extensively in medicinal chemistry and materials science. Because the incorporation of trifluoromethyl (-CF₃) groups dramatically alters the lipophilicity and metabolic stability of drug candidates, ensuring the absolute regioisomeric and structural purity of these intermediates is critical.
This guide objectively compares two analytical validation workflows: Alternative A (Standard Validation) and Alternative B (Advanced Multi-Nuclear Validation) . By examining the causality behind spectroscopic phenomena—such as rotameric peak broadening and through-space couplings—we demonstrate why an advanced, multi-nuclear approach is the definitive standard for validating fluorinated amides.
The Mechanistic Challenge: Rotamers and Through-Space Couplings
As a Senior Application Scientist, I frequently see standard validation workflows fail when applied to fluorinated amides. In standard ¹H NMR spectra, researchers often observe unexpected peak broadening or minor quadruplet splitting in the N-alkyl signals. Without understanding the underlying physical chemistry, these signals are frequently misassigned as chemical impurities.
The Causality:
-
Restricted Rotation: The strong electron-withdrawing nature of the trifluoroacetyl group increases the double-bond character of the C-N amide bond. This restricts rotation, leading to a dynamic equilibrium of E and Z rotamers in solution[1].
-
Through-Space Spin-Spin Coupling (TSC): In specific conformations, the spatial proximity of the -CF₃ fluorine atoms to the N-alkyl protons induces through-space ¹H-¹⁹F spin-spin couplings[2]. This phenomenon splits the N-CH₂ protons into a pseudo-quadruplet, which cannot be resolved without ¹⁹F decoupling.
Because of these quantum mechanical realities, relying solely on standard ¹H NMR (Alternative A) introduces unacceptable ambiguity into the structural validation process.
Workflow Comparison: Standard vs. Advanced Validation
Alternative A: Standard Validation (¹H/¹³C NMR + LC-MS)
-
Pros: Fast, cost-effective, and suitable for routine batch-to-batch identity checks.
-
Cons: Fails to resolve ¹H-¹⁹F through-space couplings. Cannot definitively map the connectivity of the butenyl chain to the amide nitrogen. LC-MS often struggles with low-molecular-weight, highly volatile fluorinated aliphatic amides due to poor ionization efficiency.
Alternative B: Advanced Validation (Multi-Nuclear 1D/2D NMR + GC-EI-MS + FT-IR) (Recommended)
-
Pros: Provides absolute structural certainty. ¹⁹F NMR explicitly confirms the integrity of the -CF₃ group. 2D HMBC maps the exact connectivity of the molecule. GC-EI-MS utilizes hard ionization (70 eV) to generate robust, predictable fragmentation patterns (e.g., the loss of the CF₃ radical).
-
Cons: Requires higher instrument time and specialized multi-nuclear NMR probes.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity data reproduction, the following self-validating protocols must be strictly adhered to when executing Alternative B .
Step 1: Multi-Nuclear NMR Acquisition (¹H, ¹³C, ¹⁹F, 2D HMBC)
-
Sample Preparation: Dissolve 15 mg of high-purity this compound in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Transfer to a precision 5 mm NMR tube.
-
¹H and ¹³C Acquisition: Tune the probe to ¹H (400 MHz) and ¹³C (100 MHz). Acquire ¹H NMR with 16 scans and a 10-second relaxation delay to ensure accurate integration. Acquire proton-decoupled ¹³C NMR with 512 scans.
-
¹⁹F Acquisition: Tune to ¹⁹F (376 MHz). Acquire 64 scans. Crucial Step: Run both proton-coupled and proton-decoupled ¹⁹F sequences to verify if through-space couplings are present.
-
2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to observe the ³J coupling between the amide carbonyl carbon and the N-CH₂ protons, confirming the regiochemistry.
Step 2: FT-IR (ATR) Spectroscopy
-
Ensure the diamond Attenuated Total Reflectance (ATR) crystal is clean by running a background scan.
-
Apply a neat drop of the liquid compound directly onto the crystal.
-
Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Step 3: GC-EI-MS Analysis
-
Dilute the sample to 1 mg/mL in GC-grade hexane.
-
Inject 1 µL into a GC equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).
-
Method: Initial oven temperature 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C. Use Electron Ionization (EI) at 70 eV.
Quantitative Data Presentation
The following tables summarize the expected spectroscopic data, referencing analogous shifts for N-allyltrifluoroacetamide and terminal alkenes[3].
Table 1: Multi-Nuclear NMR Assignments
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling (J in Hz) | Structural Assignment |
| ¹H | 6.50 | br s | N-H (Amide proton) |
| ¹H | 5.75 | ddt (J = 17.0, 10.2, 6.8) | -CH =CH₂ (Internal alkene) |
| ¹H | 5.15 | m | -CH=CH₂ (Terminal alkene) |
| ¹H | 3.42 | q (J = 6.5) | N-CH₂ - (Subject to TSC) |
| ¹H | 2.35 | q (J = 6.8) | -CH₂ -CH= (Allylic) |
| ¹³C | 157.3 | q (J = 37.0) | C =O (Split by CF₃) |
| ¹³C | 134.2 | s | -C H=CH₂ |
| ¹³C | 117.8 | s | -CH=C H₂ |
| ¹³C | 115.8 | q (J = 287.0) | -C F₃ |
| ¹³C | 39.5 | s | N-C H₂- |
| ¹³C | 33.1 | s | -C H₂-CH= |
| ¹⁹F | -76.2 | s | -CF₃ |
Table 2: FT-IR and GC-EI-MS Key Diagnostic Signals
| Technique | Key Signal | Assignment / Fragment |
| FT-IR (ATR) | 3310 cm⁻¹ | N-H stretch |
| FT-IR (ATR) | 1725 cm⁻¹ | C=O stretch (Shifted higher due to electron-withdrawing CF₃)[4],[5] |
| FT-IR (ATR) | 1150–1200 cm⁻¹ | C-F stretches (Strong, broad) |
| GC-MS (EI) | m/z 167 | [M]⁺ (Molecular Ion, weak) |
| GC-MS (EI) | m/z 98 | [M - CF₃]⁺ (Base peak, highly diagnostic) |
| GC-MS (EI) | m/z 69 | [CF₃]⁺ (Trifluoromethyl cation) |
| GC-MS (EI) | m/z 55 | [C₄H₇]⁺ (Butenyl cation) |
Validation Workflow Diagram
The following diagram illustrates the logical decision matrix for validating fluorinated building blocks.
Fig 1: Decision workflow comparing standard and advanced spectroscopic validation strategies.
Conclusion
For drug development professionals working with this compound, relying on standard ¹H NMR and LC-MS is an inherent analytical risk. The unique physicochemical properties of the trifluoroacetyl group—specifically restricted C-N bond rotation and through-space ¹H-¹⁹F couplings—demand a more rigorous approach. By adopting Alternative B (Multi-Nuclear ¹H/¹³C/¹⁹F NMR, 2D HMBC, and GC-EI-MS), researchers can definitively resolve rotameric ambiguities, prove regioisomeric purity, and ensure the absolute structural integrity of their fluorinated building blocks.
References
-
[1] Trifluoroacetamide NMR chemical shifts. RSC Publishing.[Link]
-
[2] Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications.[Link]
-
[3] Efficiency and stability of spectral sensitization of boron-doped-diamond electrodes through covalent anchoring of a donor–acceptor organic chromophore (P1). RSC Publishing.[Link]
-
[4] 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]
-
[5] The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
Sources
- 1. Nuclear magnetic resonance study of trifluoroacetamide and N-methyltrifluoroacetamide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficiency and stability of spectral sensitization of boron-doped-diamond electrodes through covalent anchoring of a donor–acceptor organic chromophor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP02209J [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
The Trifluoroacetamide Group: A Strategic Advantage in Modern Synthetic Transformations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the choice of functional groups is a critical determinant of reaction efficiency, selectivity, and overall success. Among the arsenal of available moieties, the trifluoroacetamide (TFA) group has emerged as a powerful and versatile tool, offering distinct advantages in a range of synthetic transformations. This guide provides an in-depth technical comparison of the trifluoroacetamide group with its non-fluorinated counterpart, the acetamide group, and other alternatives, supported by experimental data and mechanistic insights. For researchers and professionals in drug development, a nuanced understanding of the TFA group's capabilities can unlock novel synthetic pathways and streamline the synthesis of complex molecules.[1][2]
The Trifluoroacetamide Moiety: A Profile of Its Unique Properties
The trifluoroacetamide group's utility stems from the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This fundamental electronic property imparts a unique set of characteristics that can be strategically exploited in synthesis.
Key Physicochemical Properties:
-
Enhanced Acidity of the N-H Bond: The inductive effect of the CF₃ group significantly increases the acidity of the amide proton, facilitating its removal under milder basic conditions compared to a standard acetamide.
-
Modified Carbonyl Electrophilicity: The electron-withdrawing CF₃ group enhances the electrophilicity of the carbonyl carbon, influencing its reactivity in various transformations.
-
Steric Profile: While electronically distinct, the trifluoroacetamide group possesses a steric profile comparable to the acetamide group, allowing for its incorporation into sterically sensitive environments.[3]
-
Metabolic Stability: The presence of the C-F bond, one of the strongest in organic chemistry, often enhances the metabolic stability of molecules, a crucial consideration in drug design.[1]
Trifluoroacetamide as a Superior Directing Group in C-H Activation
One of the most significant advantages of the trifluoroacetamide group lies in its exceptional performance as a directing group in transition-metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to molecular construction.
The primary role of the directing group is to chelate to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its cleavage. The trifluoroacetamide group excels in this role due to a combination of its electronic and coordinating properties.
Comparative Analysis: Trifluoroacetamide vs. Acetamide in C-H Activation
Experimental evidence consistently demonstrates the superiority of the trifluoroacetamide group over the simple acetamide group in directing C-H activation. The enhanced acidity of the N-H proton in the trifluoroacetamide group allows for easier deprotonation to form the catalytically active metalacycle.
| Directing Group | Reaction | Substrate | Catalyst System | Product | Yield (%) | Regioselectivity | Reference |
| Trifluoroacetamide | ortho-Olefination | N-Phenyltrifluoroacetamide | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | ortho-Olefinated Product | 85 | >99:1 ortho | [4] |
| Acetamide | ortho-Olefination | N-Phenylacetamide | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | ortho-Olefinated Product | 45 | >99:1 ortho | [4] |
| Trifluoroacetamide | ortho-Arylation | N-Phenyltrifluoroacetamide | Pd(OAc)₂, K₂CO₃, Ar-Br | ortho-Arylated Product | 92 | >95:5 ortho | [5] |
| Acetamide | ortho-Arylation | N-Phenylacetamide | Pd(OAc)₂, K₂CO₃, Ar-Br | ortho-Arylated Product | 58 | >95:5 ortho | [5] |
Causality Behind the Enhanced Performance:
The higher acidity of the trifluoroacetamide's N-H bond leads to a lower activation barrier for the concerted metalation-deprotonation (CMD) step, which is often the rate-determining step in C-H activation cycles. Computational studies have shown that the transition state for C-H activation is significantly stabilized when the trifluoroacetamide group is employed, leading to faster reaction rates and higher yields.[3][6]
Experimental Protocol: Trifluoroacetamide-Directed ortho-Olefination of Anilines
This protocol details a representative procedure for the rhodium-catalyzed ortho-olefination of anilines using a trifluoroacetamide directing group.
Materials:
-
N-(phenyl)trifluoroacetamide (1.0 mmol)
-
Alkene (2.0 mmol)
-
[RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%)
-
AgSbF₆ (0.1 mmol, 10 mol%)
-
Cu(OAc)₂ (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add N-(phenyl)trifluoroacetamide, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Add anhydrous DCM followed by the alkene via syringe.
-
Seal the tube and stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ortho-olefinated product.
The "Traceless" Advantage: Facile Removal of the Trifluoroacetamide Directing Group
A key advantage of using the trifluoroacetamide group as a directing group is the relative ease of its removal after the desired transformation is complete. This "traceless" nature is a significant benefit over many other directing groups that require harsh conditions for cleavage, potentially compromising the integrity of the synthesized molecule.[7][8]
The trifluoroacetamide group can be readily cleaved under mild basic or reductive conditions.
Methods for Deprotection/Removal:
-
Mild Basic Hydrolysis: Treatment with mild bases such as K₂CO₃ or Na₂CO₃ in a mixture of methanol and water at room temperature is often sufficient to cleave the trifluoroacetamide.[9]
-
Reductive Cleavage: Sodium borohydride (NaBH₄) in ethanol can also be used for the reductive removal of the trifluoroacetyl group.[9]
This facile removal allows for the unmasking of the free amine, which can then be used in subsequent synthetic steps.
Experimental Protocol: Removal of the Trifluoroacetamide Directing Group
This protocol outlines a general procedure for the removal of the trifluoroacetamide group under mild basic conditions.
Materials:
-
N-Trifluoroacetylated compound (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Methanol (5 mL)
-
Water (1 mL)
Procedure:
-
Dissolve the N-trifluoroacetylated compound in methanol in a round-bottom flask.
-
Add an aqueous solution of potassium carbonate.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Applications in Asymmetric Synthesis
The trifluoroacetamide group has also found valuable applications in asymmetric synthesis, where it can act as a chiral auxiliary or influence the stereochemical outcome of a reaction. The defined conformational preferences of some trifluoroacetamide derivatives can be exploited to achieve high levels of enantioselectivity.[10][11]
For instance, in certain metal-catalyzed asymmetric transformations, the trifluoroacetamide group can coordinate to the chiral catalyst in a specific orientation, leading to a highly stereoselective reaction.
| Reaction | Substrate | Chiral Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Alkylation | N-Aryl Trifluoroacetamide | Chiral Phase-Transfer Catalyst | α-Alkylated Amine | 85 | 95 | [12] |
| Asymmetric Hydrogenation | Trifluoroacetyl-protected enamine | Chiral Rhodium Catalyst | Chiral Amine | 92 | 98 | [13] |
Synthesis of Heterocycles and Pharmaceutical Intermediates
The unique reactivity and directing ability of the trifluoroacetamide group have been leveraged in the synthesis of a variety of heterocyclic compounds and pharmaceutical intermediates.[2][14] The trifluoroacetyl group can act as a precursor to a trifluoromethyl group in certain cyclization reactions, providing a convenient route to valuable trifluoromethyl-containing heterocycles.[2]
For example, trifluoroacetamide derivatives can undergo intramolecular cyclization reactions to form imidazoles, triazoles, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry.[2][14]
Visualizing the Synthetic Utility of the Trifluoroacetamide Group
Workflow for Trifluoroacetamide-Directed C-H Functionalization
Caption: Simplified energy profile comparing the activation barriers for C-H activation directed by acetamide versus trifluoroacetamide.
Conclusion: A Strategic Choice for Advanced Synthesis
The trifluoroacetamide group offers a compelling set of advantages for researchers and professionals in the chemical and pharmaceutical sciences. Its strong electron-withdrawing nature enhances its ability to direct C-H activation reactions with high efficiency and regioselectivity, outperforming its non-fluorinated counterpart. Furthermore, its facile removal under mild conditions makes it a truly "traceless" directing group, a highly desirable feature in multi-step synthesis. The utility of the trifluoroacetamide group extends to asymmetric synthesis and the construction of complex heterocyclic systems. As the demand for more efficient and selective synthetic methods continues to grow, the strategic implementation of the trifluoroacetamide group will undoubtedly play an increasingly important role in the discovery and development of new medicines and materials.
References
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, March 4). Trifluoroacetamide: A Cornerstone in Pharmaceutical Intermediate Synthesis. [Link]
-
Frontiers. (n.d.). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Retrieved from [Link]
-
Schäfer, G., Ahmetovic, M., & Abele, S. (2017). Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. Organic Letters, 19(23), 6578–6581. [Link]
-
ResearchGate. (2017, July 20). TFA Removal from Reaction. [Link]
-
National Center for Biotechnology Information. (2025, May 21). Computational and experimental evidence for Sb(v) metal mediated C–H activation and oxidative functionalization of arenes. [Link]
-
National Center for Biotechnology Information. (2023, May 18). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. [Link]
-
Royal Society of Chemistry. (n.d.). Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. [Link]
-
ScienceOpen. (2019, October 25). Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. [Link]
-
American Pharmaceutical Review. (2018, December 27). Green Synthesis of Pharmaceutical Steroids. [Link]
-
Royal Society of Chemistry. (n.d.). Invisible architects: traceless directing group strategy towards late-stage functionalization and synthesis of drug derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
-
BYU ScholarsArchive. (2016, July 1). Computational Studies of Alkane C-H Functionalization by Main-Group Metals. [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. [Link]
-
Georgia Southern University. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. [Link]
-
National Center for Biotechnology Information. (2021, March 2). The ortho effect in directed C–H activation. [Link]
-
Biological Sciences. (2010, October 25). Exploiting the Facile Release of Trifluoroacetate for the -Methylenation of the Sterically Hindered Carbonyl Groups on (+) -. [Link]
-
ResearchGate. (2021, July 13). Decoding Directing Groups and Their Pivotal Role in C−H Activation. [Link]
-
Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 4). Computational Studies on Heteroatom-Assisted C–H Activation and Functionalisation at Group 8 and 9 Metal Centres. [Link]
-
ResearchGate. (2026, February 9). Directedortho-Metalation, a New Insight into Organosodium Chemistry. [Link]
-
Andrew G. Myers Research Group. (n.d.). ortho metalation. [Link]
-
MDPI. (2014, August 20). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
OpenChemHub. (2024, January 19). Removable and modifiable directing groups in C-H activation [Video]. YouTube. [Link]
-
White Rose Research Online. (2024, November 8). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. [Link]
-
Royal Society of Chemistry. (n.d.). Theoretical study on the copper-catalyzed asymmetric alkene trifluoromethyl–arylation cross-coupling reaction: origin of regio- and stereo-selectivity. [Link]
-
SciSpace. (2021, November 5). The Directing Group: A Tool for Efficient and Selective C–F Bond Activation. [Link]
-
AIR Unimi. (n.d.). New Trends in Asymmetric Phase Transfer Catalysis 1. [Link]
-
ResearchGate. (n.d.). Regio- and stereo-controlled nucleophilic trifluoromethylthiolation of MBH carbonates. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
ChemRxiv. (2025, January 22). Chiral Transient Directing Groups for Catalytic Asymmetric Intramolecular Alkene Hydroacylation. [Link]
-
ACS Publications. (2023, September 29). Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy. [Link]
-
Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION. [Link]
-
PapersFlow. (2026, February 15). Directed Ortho Metalation: Research Guide & Papers. [Link]
-
Scribd. (n.d.). Chiral TDGs for Asymmetric Hydroacylation. [Link]
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assessing the orthogonality of the trifluoroacetamide protecting group.
An In-Depth Guide to the Orthogonality of the Trifluoroacetamide Protecting Group for Amine Protection
In the intricate world of multi-step organic synthesis, particularly in peptide synthesis and the development of complex drug molecules, the judicious selection of protecting groups is paramount. The concept of "orthogonality" in this context is not merely a theoretical ideal but a practical necessity, enabling the selective removal of one protecting group in the presence of others, thereby minimizing synthetic steps and maximizing yield. This guide provides a comprehensive assessment of the trifluoroacetamide (TFAc) group as an orthogonal protecting group for amines, offering a comparative analysis against other commonly used groups and providing supporting experimental data for researchers, scientists, and drug development professionals.
The Principle of Orthogonality in Protecting Group Strategy
Orthogonality in chemical synthesis refers to the ability to deprotect a specific functional group in the presence of other, different protecting groups, without affecting the latter. This is achieved by employing protecting groups that are stable to the deprotection conditions of others. A truly orthogonal set of protecting groups allows for a highly convergent and efficient synthetic strategy.
Figure 1: A conceptual workflow demonstrating the principle of orthogonal protecting group strategy.
The Trifluoroacetamide Group: Properties and Application
The trifluoroacetamide group is employed for the protection of primary and secondary amines. It is typically introduced by the reaction of an amine with trifluoroacetic anhydride (TFAA) or another trifluoroacetylating agent. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the chemical properties of the amide bond, rendering it susceptible to cleavage under specific, mild conditions, which forms the basis of its orthogonality.
Comparative Analysis of Amine Protecting Groups
The utility of the trifluoroacetamide group is best understood through a direct comparison with other commonly used amine protecting groups, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Abbreviation | Common Deprotection Conditions | Stability |
| tert-Butyloxycarbonyl | Boc | Strong acids (e.g., TFA, HCl) | Stable to catalytic hydrogenation and mild to strong bases. |
| Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C), strong acids (HBr/AcOH) | Stable to mild acids and bases. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild bases (e.g., 20% piperidine in DMF) | Stable to acids and catalytic hydrogenation. |
| Trifluoroacetamide | TFAc | Mild bases (e.g., K₂CO₃ in MeOH/H₂O, aqueous NH₃) | Stable to strong acids and catalytic hydrogenation. |
Table 1: Comparison of common amine protecting groups and their deprotection conditions.
The key advantage of the TFAc group lies in its stability to conditions that cleave Boc and Cbz groups. This allows for the selective deprotection of Boc or Cbz groups in the presence of a TFAc-protected amine, a crucial feature in complex syntheses.
Experimental Section: Protocols and Supporting Data
Protocol 1: Protection of an Amine with Trifluoroacetic Anhydride
This protocol describes the general procedure for the protection of a primary amine as a trifluoroacetamide.
Materials:
-
Primary amine (1.0 eq)
-
Trifluoroacetic anhydride (TFAA, 1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution, followed by the dropwise addition of TFAA.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude trifluoroacetamide.
-
Purify the product by column chromatography or recrystallization as needed.
Causality behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.
-
0 °C: The reaction is initially cooled to control the exothermicity of the acylation reaction.
-
Aqueous Bicarbonate Quench: Neutralizes any remaining TFAA and trifluoroacetic acid.
Protocol 2: Deprotection of a Trifluoroacetamide
This protocol outlines the mild basic hydrolysis of a trifluoroacetamide to regenerate the free amine.
Materials:
-
Trifluoroacetamide-protected compound (1.0 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the trifluoroacetamide-protected compound in a mixture of methanol and water.
-
Add potassium carbonate to the solution and stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Causality behind Experimental Choices:
-
Potassium Carbonate: A mild base that is sufficient to hydrolyze the electron-deficient trifluoroacetamide without affecting other base-labile groups.
-
Methanol/Water Solvent System: Ensures solubility of both the substrate and the inorganic base.
Assessing Orthogonality: An Experimental Workflow
The following workflow can be used to experimentally verify the orthogonality of the trifluoroacetamide group in the context of a specific synthetic route.
Safety Operating Guide
N-(But-3-enyl)-2,2,2-trifluoroacetamide proper disposal procedures
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult on the lifecycle management of complex fluorinated building blocks. N-(But-3-enyl)-2,2,2-trifluoroacetamide is a highly versatile intermediate used extensively in drug development and materials science. However, its dual-functional nature—combining a reactive terminal alkene with a highly persistent trifluoroacetyl group—demands a rigorous, scientifically grounded approach to disposal.
This guide provides the essential, step-by-step operational protocols required to safely manage and dispose of this compound. We will move beyond basic compliance, exploring the mechanistic causality behind these procedures and establishing self-validating systems that guarantee laboratory safety.
Hazard Assessment & Physicochemical Causality
To safely dispose of a chemical, we must first understand the thermodynamic and reactive properties that dictate its behavior in a waste stream. The disposal of this compound is governed by two competing functional groups: the combustible butenyl tail and the highly stable trifluoroacetamide head.
| Physicochemical Property | Value / Characteristic | Operational & Disposal Implication |
| Chemical Class | Fluorinated Organic Amide | Must be strictly segregated into[1]. |
| C-F Bond Energy | ~485 kJ/mol | Requires specialized high-temperature incineration (>1000°C) for complete destruction[2],[3]. |
| Flammability | Combustible (Alkene moiety) | Waste containers must be stored in grounded, [1],[4]. |
| Hydrolytic Stability | Susceptible to strong acids/bases | Keep isolated from reactive aqueous waste to prevent the release of acidic vapors. |
| Aquatic Toxicity | High (Persistent Pollutant) | Zero drain disposal tolerance; highly mobile in[5],[4]. |
The Causality of Segregation: Why must we segregate this compound from standard organic waste? The causality lies in the thermodynamics of combustion. Standard non-halogenated waste is often repurposed as fuel or incinerated at lower temperatures. If this compound is introduced into this stream, the incomplete combustion of the trifluoroacetyl group generates and toxic perfluorinated short-chain compounds[1]. This not only destroys incineration equipment but poses severe environmental and inhalation hazards.
Operational Disposal Workflow
The following diagram outlines the critical path for the lifecycle management of fluorinated amide waste, ensuring complete mineralization of the carbon-fluorine bonds.
Figure 1: Cradle-to-grave disposal workflow for fluorinated organic amides.
The Principle of Self-Validating Safety Systems
A robust safety protocol does not rely solely on human compliance; it must be a self-validating system —a workflow that continuously proves its own integrity and immediately flags failures without requiring external audits.
-
Colorimetric Secondary Containment: When storing liquid waste containing this compound, place the primary high-density polyethylene (HDPE) carboy inside a secondary containment tray lined with pH-indicating absorbent pads. If the primary container fails, or if the amide undergoes unintended hydrolysis releasing acidic trifluoroacetic acid vapors, the pads will instantly change color. This provides immediate, visual validation of containment integrity before a critical exposure event occurs.
-
Gravimetric Mass Balance Tracking: Implement a closed-loop inventory system where the mass of the synthesized/purchased compound is continuously reconciled against the mass of the generated halogenated waste. A discrepancy in the mass balance immediately flags potential unauthorized drain disposal or evaporation, validating the segregation process.
Step-by-Step Disposal Methodologies
Protocol A: Routine Laboratory Disposal
-
Segregation: Identify the waste explicitly as "Halogenated/Fluorinated Organic Waste".[4].
-
Containment: Transfer the waste into a dedicated, chemically compatible container (glass or HDPE) equipped with a pressure-relieving vented cap to prevent gas buildup[1].
-
Labeling: Clearly label the container with the exact chemical identity, concentration, and hazard warnings (e.g., "Contains Fluorinated Amide - Flammable/Irritant").
-
Storage: Store the container in a designated , isolated from strong oxidizers, acids, or bases[1].
-
Destruction: Transfer custody to a licensed hazardous waste vendor specifically contracted for to ensure complete mineralization of the C-F bonds[2],[3].
Protocol B: Emergency Spill Response & Remediation
In the event of an accidental release, immediate action is required to prevent environmental contamination and inhalation exposure.
-
Isolation & Ventilation: Immediately evacuate non-essential personnel from the area and maximize fume hood or room [6].
-
Ignition Control: Because the butenyl moiety is combustible, eliminate all sources of ignition, heat, and open flames. Use only [7].
-
Inert Absorption: Absorb the spill using an inert, liquid-binding material such as vermiculite, dry sand, or diatomaceous earth. Critical Causality: like paper towels, as the high surface area combined with the flammable alkene creates a severe fire hazard[8],[6].
-
Collection: Sweep the absorbed mixture into a dedicated, sealable container designated for [5],[7].
-
Validation of Decontamination: Wash the affected surface with a mild alkaline solution to neutralize any potential acidic breakdown products, then test the final rinse water with pH paper to validate that the area is chemically neutral.
Waste Stream Compatibility Matrix
To prevent catastrophic mixing errors, adhere to the following compatibility guidelines when disposing of this compound:
| Waste Stream | Compatibility | Mechanistic Rationale |
| Halogenated Organic | Highly Compatible | Standard stream for C-F containing compounds; destined for high-temp destruction[4]. |
| Non-Halogenated Organic | Incompatible | Low-temp incineration generates toxic HF gas and dioxins[1]. |
| Aqueous / Drain | Strictly Prohibited | High aquatic toxicity and environmental persistence (PFAS risk)[5],[4]. |
| Solid / Municipal | Strictly Prohibited | Regulatory violation; risk of leaching into groundwater[1]. |
References
Sources
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- 2. 2,2-Difluoro-2-(4-methoxyphenyl)ethanol | 762292-75-1 | Benchchem [benchchem.com]
- 3. 1,6-Divinylperfluorohexane | 1800-91-5 | Benchchem [benchchem.com]
- 4. riskassess.com.au [riskassess.com.au]
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- 8. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
